2-Boc-5-oxo-octahydro-isoindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXIHAGXWAFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Boc-5-oxo-octahydro-isoindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide utilizes established spectroscopic principles and data from closely related analogs to present a robust methodology for its characterization. This document outlines the expected spectroscopic signatures, provides detailed, illustrative experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural verification.
Introduction
This compound, with the IUPAC name tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate, is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole core and a ketone functional group. Its rigid, saturated ring system and versatile functional groups make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The precise characterization of its structure is paramount for its application in drug discovery and development.
Compound Profile
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 203661-68-1 |
Spectroscopic Data Analysis (Illustrative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.2 | m | 4H | N-CH₂ |
| ~2.8 - 2.5 | m | 2H | CH (bridgehead) |
| ~2.4 - 2.1 | m | 4H | CH₂ adjacent to C=O |
| ~1.9 - 1.6 | m | 2H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: The chemical shifts are approximate and based on the analysis of similar N-Boc protected heterocyclic systems. The multiplicity of the aliphatic protons is expected to be complex due to overlapping signals and diastereotopicity.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (ketone) |
| ~155 | C=O (Boc) |
| ~80 | C (CH₃)₃ (Boc) |
| ~50 - 40 | N-C H₂ and bridgehead C H |
| ~40 - 30 | C H₂ adjacent to C=O |
| ~28 | C(C H₃)₃ (Boc) |
| ~25 | C H₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, 2870 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1475, 1365 | Medium | C-H bend (CH₂ and CH₃) |
| ~1160 | Strong | C-O stretch (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 239 | [M]⁺, Molecular ion |
| 183 | [M - C₄H₈]⁺ or [M - 56]⁺, Loss of isobutylene from Boc group |
| 139 | [M - C₅H₈O₂]⁺ or [M - 100]⁺, Loss of the entire Boc group |
| 111 | Further fragmentation of the isoindole core |
Experimental Protocols (Illustrative)
The following protocols are representative examples of how this compound could be synthesized and analyzed. These are based on established methodologies for similar compounds.
Synthesis via Diels-Alder Reaction and Oxidation
A plausible synthetic route involves an initial Diels-Alder reaction to form the octahydro-isoindole core, followed by oxidation to introduce the ketone functionality.
Step 1: N-Boc-protection of a suitable diene.
-
To a solution of the starting amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diene.
Step 2: Diels-Alder Cycloaddition.
-
Dissolve the N-Boc protected diene and a suitable dienophile (e.g., maleic anhydride) in toluene.
-
Heat the mixture to reflux (approximately 110 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
Step 3: Oxidation to the Ketone.
-
Dissolve the alcohol precursor in DCM.
-
Add Dess-Martin periodinane (DMP) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash chromatography to obtain this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to assign the chemical shifts and determine the connectivity of the atoms.
IR Spectroscopy:
-
Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as the C-H and C-O stretches.
Mass Spectrometry:
-
Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the structure elucidation and a potential signaling pathway context, should this molecule be used in a biological setting.
Caption: Workflow for the Synthesis and Structure Elucidation.
Caption: Hypothetical Signaling Pathway Involvement.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern synthetic and analytical techniques. Although specific, published experimental data for this molecule is scarce, this guide provides a robust framework for its characterization based on the well-established chemistry and spectroscopy of its analogs. The provided illustrative data and protocols serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, purification, and structural confirmation, and ultimately enabling their application in the development of new chemical entities.
In-Depth Technical Guide: Chemical Properties of 2-Boc-5-oxo-octahydro-isoindole (CAS Number: 203661-68-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound, with the CAS number 203661-68-1, is a bicyclic molecule featuring an isoindole core structure. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of a ketone functional group at the 5-position and the saturated bicyclic system imparts specific reactivity and stereochemical properties to the molecule.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 203661-68-1 | [1] |
| IUPAC Name | tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate | |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| Appearance | Solid | |
| Predicted Boiling Point | 342.9 ± 25.0 °C | |
| Predicted Density | 1.12 ± 0.1 g/cm³ | |
| Predicted pKa | -0.79 ± 0.20 | |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 | [1] |
| InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Summary of Spectroscopic Data
| Technique | Key Observations | Reference |
| ¹H NMR | A prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. | [1] |
| IR Spectroscopy | Strong absorption band for the carbamate carbonyl group. | [1] |
| Mass Spectrometry | Molecular ion peak (M+) is expected at m/z corresponding to the molecular weight. |
Note: Detailed experimental spectra are not publicly available. The information is based on descriptive data.
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, which may include:
-
Formation of the Isoindole Ring System: This can be achieved through various methods, such as the Diels-Alder reaction or other cyclization strategies, starting from appropriate precursors.
-
Introduction of the Ketone Group: Oxidation of a suitable precursor, such as a secondary alcohol, can introduce the carbonyl functionality at the 5-position.
-
Boc Protection: The nitrogen of the isoindole ring is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Below is a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Potential Applications
Currently, there is limited publicly available information on the specific biological activities of this compound. However, the isoindole scaffold is a key structural motif in a number of biologically active compounds and approved drugs. Therefore, this molecule is considered a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.
Its potential applications are primarily in the realm of drug discovery and development, where it can serve as a starting material for the synthesis of more complex molecules with potential activities in areas such as oncology, inflammation, and neuroscience.
As no specific signaling pathways for this compound have been identified, a diagram illustrating a known pathway for other isoindole-based drugs is provided below for context. For example, some isoindole derivatives, like lenalidomide, function as immunomodulatory drugs by targeting the Cereblon (CRBN) E3 ubiquitin ligase complex.
Caption: Example signaling pathway for isoindole-based immunomodulatory drugs.
Safety and Handling
Detailed toxicological data for this compound are not available. Standard laboratory safety precautions should be observed when handling this compound.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
Note: This information is based on data for a structurally similar compound and should be used as a guideline. A comprehensive risk assessment should be conducted before handling.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not currently available in the public domain. Researchers should refer to general methods for the synthesis of isoindole derivatives and Boc-protection of amines.
General Protocol for Boc Protection of an Amine
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Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Deprotection of a Boc-Protected Amine
-
Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Add a strong acid (e.g., trifluoroacetic acid, hydrochloric acid in dioxane) to the solution.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals. While detailed experimental and biological data are limited, its structural features suggest it is a promising scaffold for further chemical exploration. This guide provides a summary of the currently available information to aid researchers in their work with this compound. Further experimental studies are warranted to fully characterize its chemical and biological properties.
References
An In-Depth Technical Guide to 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Boc-5-oxo-octahydro-isoindole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Core Compound Data
This compound, systematically named tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate, is a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole ring system. This protecting group is crucial for modulating the compound's reactivity during multi-step organic syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1][2] |
| IUPAC Name | tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate | [1] |
| CAS Number | 203661-68-1 | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach for a similar compound, tert-butyl cis-5-oxooctahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, provides a relevant methodological framework. This synthesis involves the protection of a secondary amine in the presence of a ketone.
General Synthetic Protocol for Boc Protection of a Heterocyclic Ketone:
-
Dissolution: The starting material, the corresponding unprotected heterocyclic ketone (e.g., cis-hexahydrocyclopentadieno[c]pyrrol-5(1H)-one), is dissolved in a suitable aprotic solvent such as dichloromethane.
-
Addition of Reagents: To the solution, di-tert-butyl dicarbonate (Boc₂O), a tertiary amine base (e.g., triethylamine), and a catalyst such as 4-dimethylaminopyridine (DMAP) are added sequentially.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, typically 16 hours, to allow for the complete protection of the amine.
-
Quenching and Extraction: The reaction is quenched by the addition of water. The organic and aqueous layers are separated. The organic phase, containing the desired product, is dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is obtained after filtration and concentration of the organic phase. Purification is typically achieved through silica gel column chromatography to yield the pure N-Boc protected product.
Applications and Logical Workflow in Drug Discovery
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly those incorporating the isoindole ring system, which is a common scaffold in various biologically active compounds.[1] Its utility in medicinal chemistry stems from the ability to selectively modify its structure to explore interactions with biological targets.
Below is a diagram illustrating a logical workflow for the utilization of this compound in a drug discovery context.
Caption: Logical workflow for the use of this compound in drug discovery.
This workflow highlights the progression from the initial scaffold to the identification of a potential drug candidate through chemical modification, biological screening, and preclinical evaluation. The presence of the Boc protecting group allows for controlled and directed synthesis of a library of derivatives for screening.
References
Spectroscopic and Synthetic Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a representative synthetic protocol, and the potential applications of 2-Boc-5-oxo-octahydro-isoindole. This N-Boc protected bicyclic ketone is a valuable building block in medicinal chemistry and organic synthesis, offering a scaffold for the development of novel therapeutic agents and complex molecular architectures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 203661-68-1 |
| Appearance | Solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by a prominent singlet for the tert-butoxycarbonyl (Boc) protecting group and a series of complex multiplets arising from the protons of the octahydro-isoindole core.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.5 - 4.0 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom (N-CH₂) |
| ~ 1.5 - 4.0 | Multiplets | 10H | Protons of the bicyclic octahydro-isoindole core |
| ~ 1.4 | Singlet | 9H | Nine equivalent protons of the tert-butyl group (Boc) |
¹³C NMR (Carbon NMR): The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons of the ketone and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the bicyclic framework.
| Chemical Shift (δ) ppm | Assignment |
| > 200 | Ketone carbonyl carbon (C=O) |
| ~ 155 | Carbamate carbonyl carbon (N-COO) |
| ~ 80 | Quaternary carbon of the Boc group (C(CH₃)₃) |
| ~ 28 | Methyl carbons of the Boc group (C(CH₃)₃) |
| Varies | Carbons of the octahydro-isoindole framework |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carbamate functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1720 | Strong | C=O stretch of the ketone |
| ~ 1680 - 1700 | Strong | C=O stretch of the Boc-carbamate[1] |
| ~ 2850 - 3000 | Medium-Strong | C-H stretch of sp³ hybridized carbons |
| ~ 1160 - 1250 | Strong | C-O stretch of the carbamate |
Mass Spectrometry (MS)
Mass spectral analysis provides key information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 239 | Molecular ion peak [M]⁺ |
| 183 | Fragment corresponding to the loss of isobutylene (-56 Da) from the Boc group |
| 139 | Fragment corresponding to the loss of the entire Boc group (-100 Da) |
Experimental Protocols
While a specific, detailed published synthesis for this compound is not available, a general and representative protocol can be derived from established methods for the synthesis of related N-Boc protected isoindole derivatives. The following outlines a plausible synthetic route.
Representative Synthesis of this compound
The synthesis can be envisioned as a multi-step process, likely involving a Diels-Alder reaction to construct the bicyclic core, followed by protection of the nitrogen atom and subsequent functional group manipulations.
References
The Octahydro-isoindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydro-isoindole scaffold, a bicyclic saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective ligands for a diverse range of biological targets. This guide delves into the profound biological significance of the octahydro-isoindole core, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its interactions within critical signaling pathways.
Biological Activities and Therapeutic Potential
Derivatives of the octahydro-isoindole scaffold have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Neurodegenerative Diseases
The octahydro-isoindole core has been extensively explored for its potential in combating neurodegenerative disorders, particularly Alzheimer's disease. A key strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
A series of isoindoline-1,3-dione derivatives bearing a piperazine moiety have shown significant inhibitory activity against both AChE and BuChE. Notably, compounds with specific substitutions on the piperazine ring exhibit potent and selective inhibition.
Table 1: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Substituent on Piperazine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| I | Phenyl | 1.12 | 24.67 |
| II | 4-Trifluoromethylphenyl | Not specified | 21.71 |
| III | Diphenylmethyl | Not specified | 21.24 |
| V | Morpholine | 16.20 | Not specified |
Data sourced from a study on isoindoline-1,3-dione derivatives as cholinesterase inhibitors.
Inflammation
The anti-inflammatory potential of the isoindole scaffold has been investigated, with derivatives showing promise in modulating key inflammatory pathways. Research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory prostaglandins.
Cancer
The cytotoxic effects of octahydro-isoindole derivatives against various cancer cell lines have been documented. For instance, N-benzyl substituted isoindole-1,3-diones have demonstrated cytotoxicity against HeLa and A549 lung cancer cell lines.
Table 2: Cytotoxicity of N-Benzyl Isoindole-1,3-dione Derivatives against A549-Luc Cells
| Compound ID | Incubation Time (h) | IC₅₀ (µM) |
| 3 | 48 | 114.25 |
| 4 | 48 | 116.26 |
Data from in vitro studies on the cytotoxic effects of isoindole-1,3-dione derivatives.[1]
Enzyme Inhibition
Beyond cholinesterases, isoindole derivatives have been identified as potent inhibitors of other crucial enzymes, such as carbonic anhydrases (CAs). CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.
Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| 2c | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | 16.09 ± 4.14 | 14.87 ± 3.25 |
| Acetazolamide (Standard) | 20.89 ± 1.728 | 18.16 ± 0.882 |
Data from a study on the synthesis and bio-evaluation of novel isoindolinones as carbonic anhydrase inhibitors.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of octahydro-isoindole derivatives.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution.
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[3][4][5][6]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping:
-
Divide the animals into groups: control (vehicle), standard, and test groups (different doses of the compound).
-
-
Compound Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][8][9]
Materials:
-
Cancer cell line (e.g., A549)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.[7]
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the control (untreated cells).
-
The IC₅₀ value is determined from the dose-response curve.
-
Signaling Pathways and Molecular Mechanisms
The biological effects of octahydro-isoindole derivatives are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Cholinergic Signaling in Alzheimer's Disease
In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in acetylcholine levels, impairing cognitive function.[10][11] Octahydro-isoindole-based AChE inhibitors act by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[10]
Caption: Cholinergic signaling at the synapse and the inhibitory action of octahydro-isoindole derivatives on AChE.
NF-κB Signaling in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[12][13][14][15][16] Pro-inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of inflammatory genes. Anti-inflammatory agents containing the isoindole scaffold may exert their effects by inhibiting key components of this pathway.
Caption: The NF-κB signaling pathway and a potential point of intervention for isoindole derivatives.
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress, which is implicated in neurodegenerative diseases and inflammation.[17][18][19][20] Under oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Some indole-based compounds have been shown to activate this protective pathway.
Caption: The Nrf2/HO-1 antioxidant response pathway and its potential activation by indole-based compounds.
General Experimental Workflow
The discovery and development of novel bioactive octahydro-isoindole derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A generalized workflow for the development of bioactive octahydro-isoindole derivatives.
Conclusion
The octahydro-isoindole scaffold represents a highly valuable and versatile core structure in the field of medicinal chemistry. Its inherent structural rigidity and amenability to diverse chemical modifications have enabled the development of potent and selective modulators of a wide array of biological targets. The compelling data on its efficacy in models of neurodegenerative diseases, inflammation, and cancer underscore its significant therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the rich biological significance of the octahydro-isoindole scaffold in the quest for novel and effective therapeutics.
References
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. purformhealth.com [purformhealth.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Protected Isoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery.[1] The precise synthesis and functionalization of these molecules are paramount, often requiring the use of protecting groups to mask reactive sites. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability and mild removal conditions.[2][3] This guide provides a comprehensive overview of Boc-protected isoindoline derivatives, focusing on their synthesis, reactivity, and applications in drug development.
The Role of the Boc Protecting Group
The Boc group is an essential tool for protecting amine functionalities.[2] It forms a stable carbamate that is resistant to most nucleophiles, bases, and catalytic hydrogenolysis conditions.[3] This stability allows for selective reactions at other parts of the molecule. The primary advantage of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which cleanly regenerates the amine without affecting other acid-sensitive groups.[2][3] This orthogonal strategy is fundamental in multi-step syntheses, particularly in peptide and pharmaceutical development.[2]
Synthesis of Boc-Protected Isoindoline Derivatives
The most common method for introducing a Boc group onto an amine, such as the nitrogen of an isoindoline, is through reaction with di-tert-butyl dicarbonate (Boc₂O).[4]
General Reaction Mechanism: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt. This unstable tert-butyl bicarbonate subsequently decomposes into carbon dioxide and tert-butanol.[5]
A variety of conditions can be employed for the N-tert-butoxycarbonylation of amines, allowing for optimization based on the substrate's properties.
Protocol 1: Standard Anhydrous Conditions This method is suitable for many amine substrates.
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq).
-
Optionally, add a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP, catalytic) to accelerate the reaction.[3]
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the N-Boc protected product.
Protocol 2: Aqueous Conditions This green chemistry approach is effective and avoids organic solvents.
-
Suspend or dissolve the amine (1.0 eq) in a mixture of water and a co-solvent like acetone or dioxane.[3][6]
-
Add Boc₂O (1.0-1.2 eq).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within minutes to a few hours.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate to afford the product.[3][7]
Protocol 3: Catalyst-Mediated Synthesis For less reactive or sterically hindered amines, various catalysts can enhance reaction efficiency.
| Catalyst | Solvent | Key Advantages | Reference |
| Amberlite-IR 120 | Solvent-free | Heterogeneous, recyclable, rapid (1-3 min), high yields (95-99%). | |
| Iodine (catalytic) | Solvent-free | Mild, efficient at ambient temperature. | [4] |
| HClO₄–SiO₂ | Solvent-free | Reusable, inexpensive, highly efficient. | [3][4] |
| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Catalyst and solvent, recyclable, high chemoselectivity.[4] | [4] |
Reactivity and Transformations of Boc-Protected Isoindolines
Once protected, the isoindoline core can undergo various transformations. The Boc group's stability allows for reactions that would otherwise be complicated by the reactive N-H bond.
A key application is in cycloaddition reactions, where the isoindole nucleus acts as a diene. For example, N,N'-Di-Boc-2H-isoindole-2-carboxamidine has been synthesized and used as a diene in Diels-Alder reactions to deliver a protected guanidine functionality to a polycyclic system.[8]
Deprotection: The removal of the Boc group is typically achieved under acidic conditions, which cleave the tert-butyl carbamate.[3]
-
Trifluoroacetic Acid (TFA): A common method involves treating the Boc-protected compound with a solution of TFA in dichloromethane (DCM).
-
HCl in Dioxane/Methanol: Anhydrous solutions of HCl are also highly effective.
Applications in Drug Discovery
The isoindoline core is present in several approved drugs used to treat conditions ranging from cancer to hypertension.[1] Boc-protected intermediates are crucial for the synthesis of these complex molecules and their analogues.
Case Study: Isoindolinone-based Enzyme Inhibitors Novel isoindolinone derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II, enzymes relevant in conditions like glaucoma.[9] While the final products in this study were not Boc-protected, the synthesis of advanced isoindoline precursors often relies on Boc protection strategies to achieve the desired regioselectivity and yield.
| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 | [9] |
| 2f | hCA I | 16.09 ± 4.14 | - | [9] |
| 2c | hCA II | 14.87 ± 3.25 | 13.02 ± 0.041 | [9] |
| 2f | hCA II | 9.32 ± 2.35 | - | [9] |
| Acetazolamide (AAZ) | hCA I | - | 131 ± 1.054 | [9] |
| Acetazolamide (AAZ) | hCA II | - | 164 ± 1.251 | [9] |
Table 1: Inhibition data for novel isoindolinone derivatives against carbonic anhydrase isozymes.[9]
Case Study: Synthesis of a Guanidine-Substituted Isoindole The synthesis of N,N'-Di-Boc-2H-isoindole-2-carboxamidine provides a concrete example of the characterization of a complex Boc-protected isoindoline derivative.[8] This compound was prepared and subsequently used in cycloaddition reactions, highlighting its utility as a synthetic building block.[8]
Characterization Data: Spectroscopic and analytical data are essential for confirming the structure of these derivatives.
| Data Type | Compound 20 (Cycloadduct) | Reference |
| Appearance | White solid | [8] |
| Melting Point | 158–160 °C | [8] |
| ¹H NMR (CDCl₃), δ/ppm | 1.49 (s, 9H), 1.50 (s, 9H), 5.84 (brs, 2H), 6.98 (dd, 1H), 7.02 (d, 2H), 7.27 (dd, 1H), 10.63 (brs, 1H) | [8] |
| ¹³C NMR (CDCl₃), δ/ppm | 28.1, 28.2, 65.8, 68.2, 79.8, 82.2, 120.9, 125.3, 144.1, 147.5, 150.2, 151.2, 162.8 | [8] |
| HRMS-MALDI [MH]⁺ | Calculated: 386.2080; Found: 386.2087 | [8] |
Table 2: Characterization data for the Diels-Alder adduct of an N,N'-Di-Boc-protected isoindole derivative.[8]
Conclusion
Boc-protected isoindoline derivatives are exceptionally versatile and valuable intermediates in organic synthesis and drug discovery. The stability of the Boc group, combined with its mild and selective removal, provides a robust strategy for the elaboration of the privileged isoindoline scaffold. From constructing complex polycyclic systems via Diels-Alder reactions to serving as precursors for potent enzyme inhibitors, these compounds empower chemists to develop novel therapeutics and complex molecular architectures. The continued development of efficient and green synthetic protocols for their preparation will further solidify their importance in the pharmaceutical and chemical sciences.
References
- 1. preprints.org [preprints.org]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole [mdpi.com]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Boc-5-oxo-octahydro-isoindole, a bicyclic molecule featuring a tert-butoxycarbonyl (Boc) protecting group, is a versatile building block in medicinal chemistry and organic synthesis. Its rigid octahydro-isoindole scaffold is a key structural motif in a variety of biologically active compounds, making it a molecule of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for its characterization, and explores potential biological signaling pathways in which its core structure may be involved.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters remain limited in publicly available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₃ | N/A |
| Molecular Weight | 239.31 g/mol | N/A |
| CAS Number | 203661-68-1 | N/A |
| IUPAC Name | tert-butyl 5-oxooctahydro-1H-isoindole-2-carboxylate | N/A |
| Physical Form | Solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
| pKa (predicted) | ~9.2 (for the protonated form) | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development. Below are generalized yet detailed methodologies based on standard laboratory practices for compounds of this class.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process, a generalized workflow for which is outlined below.
Protocol:
-
Diels-Alder Reaction: A suitable diene and dienophile are reacted under appropriate thermal or Lewis acid-catalyzed conditions to form the bicyclic isoindole core.
-
Boc Protection: The secondary amine of the isoindole core is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Oxidation: The hydroxyl group on the isoindole ring is oxidized to a ketone. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or by employing a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base).
-
Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system, typically a mixture of hexane and ethyl acetate.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Analysis:
-
The nine protons of the Boc group are expected to appear as a sharp singlet around 1.4-1.5 ppm.
-
The protons on the octahydro-isoindole scaffold will appear as a series of complex multiplets in the aliphatic region (typically 1.0-4.0 ppm).
-
-
¹³C NMR Analysis:
-
The carbonyl carbon of the ketone will appear at a downfield chemical shift (around 200-210 ppm).
-
The carbonyl carbon of the Boc group will be observed around 155 ppm.
-
The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.
-
The carbons of the octahydro-isoindole ring will resonate in the aliphatic region.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.
-
Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis:
-
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 240.15.
-
Common fragments may include the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) from the Boc group.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Analysis:
-
A strong absorption band corresponding to the ketone C=O stretch is expected around 1710-1730 cm⁻¹.
-
A strong absorption band for the carbamate C=O stretch of the Boc group is expected around 1680-1700 cm⁻¹.
-
C-H stretching vibrations from the aliphatic and Boc groups will be observed in the 2850-3000 cm⁻¹ region.
-
Potential Biological Signaling Pathways
While direct biological targets of this compound have not been explicitly identified in the literature, the octahydroisoindole scaffold is present in compounds known to interact with several important biological pathways. This suggests potential areas of investigation for this molecule and its derivatives.
Substance P / Neurokinin-1 Receptor (NK1R) Signaling
Octahydroisoindole derivatives have been identified as antagonists of the neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1] Substance P is involved in pain transmission, inflammation, and mood regulation. Antagonism of NK1R can block these effects.
Chitinase Inhibition
The octahydroisoindole scaffold has also been explored for its potential as a chitinase inhibitor. Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of insects. Inhibition of these enzymes is a promising strategy for the development of antifungal and insecticidal agents.
Acetylcholinesterase (AChE) Inhibition
Derivatives of isoindoline-1,3-dione, which share a structural relationship with the octahydroisoindole core, have been investigated as inhibitors of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a complete experimental profile of its physicochemical properties is not yet fully available in the public domain, this guide provides a solid foundation of its known characteristics and the methodologies for its further investigation. The exploration of its biological activity, particularly in the context of neurokinin receptor antagonism, chitinase inhibition, and acetylcholinesterase inhibition, presents exciting opportunities for future research. The detailed protocols and potential signaling pathways outlined herein are intended to serve as a valuable resource for scientists working with this promising molecule.
References
An In-depth Technical Guide to the Synthesis of Isoindole Cores
For Researchers, Scientists, and Drug Development Professionals
The isoindole core is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and versatile reactivity make it an attractive building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of modern synthetic strategies for constructing the isoindole nucleus, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to the Isoindole Core
The isoindole is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring. Unlike its isomer, indole, the nitrogen atom in isoindole is not directly attached to the benzene ring, resulting in a 10π-electron system that is often less stable and more reactive. This inherent reactivity has been both a challenge and an opportunity for synthetic chemists, leading to the development of numerous strategies to access stable and functionalized isoindole derivatives.
Isoindole-containing molecules exhibit a wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties.[1] Notable drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma, feature the related isoindolinone core.[2][3] The mechanism of action of these immunomodulatory drugs (IMiDs) involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of specific transcription factors.[2][4]
Synthetic Strategies for Isoindole Core Construction
A variety of synthetic methods have been developed to construct the isoindole skeleton. These can be broadly categorized into transition-metal catalysis, cycloaddition reactions, and multicomponent reactions.
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the synthesis of isoindoles through various C-H activation and cross-coupling strategies.[5]
Rhodium-Catalyzed Reactions:
Rhodium catalysts have been effectively employed in the intramolecular condensation of benzyl azides with α-aryldiazoesters to furnish isoindoles in very good yields.[6] This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by nitrogen extrusion and tautomerization.[6] Another notable rhodium-catalyzed method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, providing efficient access to 2H-isoindoles.[7][8]
Palladium-Catalyzed Reactions:
Palladium catalysis is frequently used for the dehydrogenation of isoindolines to form isoindoles.[1] A one-pot conversion of isoindolines to 1-arylisoindoles has been established through a palladium-catalyzed cascade involving C-H transformations.[1]
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer a powerful and convergent approach to the isoindole core.
Diels-Alder Reaction: The intramolecular Diels-Alder reaction of furans has been utilized as a key step in the construction of the isoindolinone ring system.[9]
1,3-Dipolar Cycloaddition: The reaction of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can lead to the formation of isoindoles through a 1,3-dipolar cycloaddition of the azide onto the tethered alkene.[10]
Multicomponent Reactions
Multicomponent reactions (MCRs) provide a highly efficient means of assembling complex molecules from simple starting materials in a single step. The three-component reaction of o-phthalaldehyde, an amine, and a thiol is a well-established method for producing fluorescent isoindoles.[3]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for selected key synthetic methods for the isoindole core, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Rhodium-Catalyzed Intramolecular Condensation (Benzyl azides with α-aryldiazoesters) | Rh₂(oct)₄ | Dichloromethane | Room Temp | 0.5 - 2 | 75-97 | [6] |
| Palladium-Catalyzed Dehydrogenation/Arylation (Isoindolines to 1-arylisoindoles) | Pd[P(t-Bu)₃]₂ | 1,4-Dioxane | 110 | 14 + 24 | 58-89 | [1] |
| Rhodium(III)-Catalyzed Coupling (N-chloroimines with α-diazo-α-phosphonoacetates) | [RhCp*Cl₂]₂/AgBF₄ | 1,2-Dichloroethane | 80 | 12 | up to 98 | [7] |
| 1,3-Dipolar Cycloaddition (α-Azido carbonyls with alkenes) | - | Toluene | 100 | 3 - 5 | 54-99 | [10] |
| Three-Component Reaction (o-Phthalaldehyde, amine, thiol) | - | Methanol | Room Temp | 0.5 - 2 | 48-66 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for Rhodium-Catalyzed Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters[6]
To a solution of the benzyl azide (0.2 mmol) in dichloromethane (2 mL) was added Rh₂(oct)₄ (1 mol %). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 0.5-2 hours). Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired isoindole.
General Procedure for One-Pot Palladium-Catalyzed Conversion of Isoindolines to 1-Arylisoindoles[1]
A mixture of the isoindoline (0.5 mmol), Pd[P(t-Bu)₃]₂ (5 mol %), and cyclohexene (1.0 mmol) in 1,4-dioxane (2 mL) was stirred at 110 °C for 14 hours. Then, an aryl chloride (1.5 mmol) and NaOH (2.0 mmol) were added, and the mixture was stirred at 110 °C for an additional 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the 1-arylisoindole.
General Procedure for Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates[7]
A mixture of the N-chloroimine (0.2 mmol), α-diazo-α-phosphonoacetate (0.24 mmol), [RhCp*Cl₂]₂ (2.5 mol %), and AgBF₄ (10 mol %) in 1,2-dichloroethane (2 mL) was stirred in a sealed tube at 80 °C for 12 hours. After cooling, the mixture was concentrated, and the residue was purified by preparative TLC to afford the 2H-isoindole.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic workflows and the biological signaling pathways influenced by isoindole-containing drugs.
Synthetic Workflow: One-Pot Synthesis of 1-Arylisoindoles
Caption: One-pot synthesis of 1-arylisoindoles from isoindolines.
Signaling Pathway: Mechanism of Action of Immunomodulatory Drugs (IMiDs)
Caption: IMiD-mediated degradation of IKZF1/3 via the CRL4-CRBN E3 ligase.
Signaling Pathway: Downstream Effects of IMiDs on Cytokine Production and NF-κB
Caption: Modulation of cytokine production and NF-κB signaling by IMiDs.
Signaling Pathway: Anti-Angiogenic Effects of Thalidomide
Caption: Inhibition of angiogenesis by thalidomide via downregulation of VEGF and FGF.
Conclusion
The synthesis of the isoindole core remains an active area of research, driven by the significant biological activities of its derivatives. This guide has provided an overview of the key synthetic strategies, offering a comparative analysis of their efficiencies and detailed experimental protocols for their implementation. The visualization of the intricate signaling pathways modulated by isoindole-containing drugs underscores the importance of this scaffold in modern drug discovery and development. Researchers and scientists can leverage this information to design and synthesize novel isoindole-based compounds with tailored therapeutic properties.
References
- 1. Integrated Catalytic C-H Transformations for One-Pot Synthesis of 1-Arylisoindoles from Isoindolines via Palladium-Catalyzed Dehydrogenation Followed by C-H Arylation [organic-chemistry.org]
- 2. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters [organic-chemistry.org]
- 7. Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates for the Synthesis of 2H-Isoindoles [organic-chemistry.org]
- 8. Rh(III)-Catalyzed Coupling of N-Chloroimines with α-Diazo-α-phosphonoacetates for the Synthesis of 2 H-Isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Navigating the Safety Profile of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling procedures for 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1), a key intermediate in synthetic and medicinal chemistry. The following sections detail its known hazards, recommended handling protocols, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol .[1] While detailed physical properties such as melting and boiling points are not consistently reported across public sources, its solid form at room temperature is a key consideration for handling and storage.
| Property | Value | Source |
| CAS Number | 203661-68-1 | [2] |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| Physical Form | Solid | [2] |
Hazard Identification and Classification
The primary known hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4.
| Hazard Classification | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
Source:[2]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A standard suite of personal protective equipment should be worn when handling this compound.
| PPE | Specification |
| Gloves | Compatible chemical-resistant gloves. |
| Eye Protection | Chemical safety goggles. |
| Lab Coat | Standard laboratory coat. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
Storage
Proper storage conditions are essential to maintain the integrity of the compound and prevent accidents.
| Condition | Recommendation |
| Temperature | Room temperature. |
| Container | Keep container tightly closed. |
| Environment | Store in a dry and well-ventilated place. |
Experimental Workflow for Safe Handling
The following workflow outlines the recommended steps for safely handling this compound in a laboratory setting.
References
The Emerging Therapeutic Potential of Isoindole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole alkaloid scaffold, a unique heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current research into the therapeutic applications of isoindole alkaloids, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.
Core Therapeutic Applications and Quantitative Data
Isoindole alkaloids and their derivatives have demonstrated efficacy across a range of therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
Isoindole derivatives have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several compounds are presented in Table 1.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung Carcinoma) | 19.41 ± 0.01 | [1] |
| Aspergillin PZ analogue | HL-60 (Leukemia) | 0.05 - 0.08 | [2] |
| Benzyl derivative 3 | A549-Luc (Lung Carcinoma) | 114.25 | [3] |
| Benzyl derivative 4 | A549-Luc (Lung Carcinoma) | 116.26 | [3] |
| Staurosporine | Various | 0.001 - 0.02 | [2] |
Table 1: Anticancer Activity of Isoindole Alkaloids
Anti-inflammatory and Enzyme Inhibition Activity
A significant mechanism of the anti-inflammatory action of isoindole alkaloids is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, these compounds have been shown to inhibit other enzymes, such as lipoxygenase (LOX) and acetylcholinesterase (AChE), indicating their potential in treating a wider range of inflammatory and neurological conditions.
| Compound | Target Enzyme | Inhibition Parameter (Ki or IC50 in µM) | Reference |
| Costinone A | Butyrylcholinesterase (BChE) | Ki = 20.2 ± 0.02 | [4] |
| Costinone B | Butyrylcholinesterase (BChE) | Ki = 46.3 ± 0.1 | [4] |
| Costinone A | Lipoxygenase (LOX) | Ki = 16.5 ± 0.04 | [4] |
| Costinone B | Lipoxygenase (LOX) | Ki = 28.6 ± 0.04 | [4] |
| Tomatidine | Chikungunya virus (CHIKV) | EC50 = 1.3 | [5] |
| Berberine | HIV-1 Reverse Transcriptase | IC50 = 0.33 | [5] |
| Aloperine | Hepatitis C Virus (HCV) | EC50 = 7.06 | [5] |
| Aloperine | HIV-1 | EC50 = 1.75 | [5] |
| Berberine | Human thyroid carcinoma cells | IC50 = 0.891 | [5] |
| Berberine | Breast cancer cells | IC50 = 15 | [5] |
| Berberine | Human gastric cancer cells | IC50 = 48 | [5] |
| Ixoratannin A-2 | HIV | EC50 = 34.4 | [6] |
| Boldine | HIV | EC50 = 50.2 | [6] |
| Raymarine A | HIV | EC50 = 1.93 - 9.70 | [6] |
| 3-methoxyoxoputerine-N-oxide | HIV | EC50 = 1.93 - 9.70 | [6] |
| Dasymaroine B | HIV | EC50 = 1.93 - 9.70 | [6] |
| Tulongicin-A | HIV (YU2 isolate) | IC50 = 3.9 | [7] |
| Dihydrospongotine-C | HIV (YU2 isolate) | IC50 = 2.7 | [7] |
| Tulongicin-A | HIV (HxB2 isolate) | IC50 = 3.5 | [7] |
| Dihydrospongotine-C | HIV (HxB2 isolate) | IC50 = 4.5 | [7] |
| Michellamine D | HIV (RF strain) | EC50 = 3 | [7] |
| Michellamine F | HIV (RF strain) | EC50 = 2 | [7] |
| Triptonine B | HIV | EC50 = 0.10 µg/mL | [7] |
| Isoquinolone Derivative 21 | Influenza Viruses | EC50 = 9.9 - 18.5 | [8] |
Table 2: Enzyme Inhibition and Antiviral Activity of Isoindole and Related Alkaloids
Key Signaling Pathways
The therapeutic effects of isoindole alkaloids are often mediated through their interaction with critical cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is a prominent target.
Figure 1: Inhibition of the NF-κB Signaling Pathway by Isoindole Alkaloids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isoindole alkaloids.
Cell Proliferation (BrdU) Assay
This assay is used to quantify the antiproliferative effects of isoindole derivatives on cancer cell lines.
Materials:
-
Cell culture medium
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorochrome-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole alkaloid and a vehicle control for a predetermined period (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[9]
-
Fixation and Permeabilization: Remove the labeling solution, and fix the cells with the fixation solution for 15 minutes at room temperature.[9] Subsequently, permeabilize the cells with the permeabilization buffer.[9]
-
DNA Denaturation: Treat the cells with DNase I or HCl to denature the DNA and expose the incorporated BrdU.[10]
-
Immunostaining: Incubate the cells with the anti-BrdU primary antibody, followed by incubation with the fluorochrome-conjugated secondary antibody.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.
Figure 2: Experimental Workflow for the BrdU Cell Proliferation Assay.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory effect of isoindole alkaloids on COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (isoindole alkaloids)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Incubation with Inhibitor: In a microplate, incubate the enzyme with various concentrations of the isoindole alkaloid or a known COX inhibitor (positive control) for a specific time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Antiviral Plaque Reduction Assay
This assay is used to evaluate the ability of isoindole derivatives to inhibit the replication of a virus.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
Test compounds (isoindole alkaloids)
Procedure:
-
Cell Monolayer Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Incubation with Compound: Pre-incubate a known amount of virus with different concentrations of the isoindole alkaloid for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 (50% effective concentration) of the compound.
Acetylcholinesterase (AChE) Inhibition Assay
This spectrophotometric assay, based on the Ellman method, measures the inhibition of AChE by isoindole alkaloids.[11]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (isoindole alkaloids)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Incubation: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE solution. Incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI).
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Lipoxygenase (LOX) Inhibition Assay
This assay determines the ability of isoindole alkaloids to inhibit the activity of the lipoxygenase enzyme.
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds (isoindole alkaloids)
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of LOX enzyme and linoleic acid in the borate buffer.
-
Incubation with Inhibitor: Incubate the LOX enzyme with various concentrations of the isoindole alkaloid for a few minutes at room temperature.[12]
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[12]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion
Isoindole alkaloids represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, viral infections, and neurological disorders, coupled with their ability to modulate key signaling pathways and inhibit critical enzymes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these remarkable natural and synthetic molecules.
References
- 1. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Synthesis Protocol for 2-Boc-5-oxo-octahydro-isoindole: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, representative protocol for the synthesis of 2-Boc-5-oxo-octahydro-isoindole, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of a specific, published protocol for this exact molecule, the following procedure is a composite based on established synthetic methodologies for analogous isoindole derivatives.
Overview
The synthesis of this compound is a multi-step process that involves the initial construction of the isoindole framework, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and subsequent oxidation to yield the target ketone. The general synthetic strategy is outlined below. This compound serves as a key intermediate for the elaboration into more complex molecules, particularly in the development of novel therapeutic agents.
Physicochemical Data
A summary of the key physicochemical properties of the target compound and a key intermediate is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-Boc-5-hydroxy-octahydro-isoindole | C₁₃H₂₃NO₃ | 241.33 | Solid |
| This compound | C₁₃H₂₁NO₃ | 239.31 | Solid |
Experimental Protocols
The synthesis is divided into three main stages:
Step 1: Synthesis of the Octahydro-isoindole Core Step 2: N-Protection with Boc Anhydride Step 3: Oxidation to the Ketone
A detailed experimental protocol for each step is provided below.
Step 1: Synthesis of cis-Octahydro-isoindole
This initial step focuses on the construction of the core bicyclic structure. A common and effective method is the catalytic hydrogenation of a suitable isoindoline precursor.
Materials:
-
cis-4,5,6,7-Tetrahydro-isoindole
-
Rhodium on alumina (5% Rh/Al₂O₃)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve cis-4,5,6,7-tetrahydro-isoindole (1.0 eq) in absolute ethanol.
-
Carefully add 5% rhodium on alumina catalyst (typically 5-10 mol%).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50-60 atm.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-octahydro-isoindole. This is often used in the next step without further purification.
Step 2: Synthesis of 2-Boc-octahydro-isoindole
The secondary amine of the isoindole core is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.
Materials:
-
cis-Octahydro-isoindole (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude cis-octahydro-isoindole (1.0 eq) in the chosen solvent (DCM or THF).
-
Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Boc-octahydro-isoindole.
Step 3: Synthesis of this compound
The final step involves the oxidation of a hydroxyl precursor to the target ketone. This representative protocol assumes the presence of a hydroxyl group at the 5-position, which is a common strategy. If the starting material from Step 1 does not possess this, an additional step to introduce a hydroxyl group would be necessary.
Materials:
-
2-Boc-5-hydroxy-octahydro-isoindole
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
Procedure (using Dess-Martin Periodinane):
-
Dissolve 2-Boc-5-hydroxy-octahydro-isoindole (1.0 eq) in dry dichloromethane.
-
Add solid sodium bicarbonate (2.0 eq) to buffer the reaction.
-
Slowly add Dess-Martin periodinane (1.5 eq) in portions at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Visualization of Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
The logical progression of the synthesis is based on the functional group transformations required to achieve the target molecule.
Caption: Logical flow of the synthesis strategy.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Hydrogenation should be conducted in a specialized high-pressure reactor by trained personnel.
-
Oxidizing agents such as Dess-Martin periodinane and PCC are hazardous and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This protocol is a representative example and has been constructed from general synthetic methodologies. It has not been independently verified for the specific synthesis of this compound. Researchers should conduct their own literature search and risk assessment before attempting this synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
The Synthetic Utility of 2-Boc-5-oxo-octahydro-isoindole: A Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The octahydro-isoindole scaffold is a key structural motif present in a wide array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the development of novel therapeutic agents. Within this class of compounds, 2-Boc-5-oxo-octahydro-isoindole emerges as a particularly useful synthetic intermediate. The presence of a ketone functionality and a protected amine offers orthogonal handles for chemical modification, making it a versatile starting material for the synthesis of diverse molecular architectures. This document provides an overview of its potential applications and outlines general synthetic strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| CAS Number | 203661-68-1 | |
| Appearance | Solid | [2] |
Synthetic Applications
This compound serves as a valuable precursor for the synthesis of more complex molecules, particularly those incorporating the isoindole ring system. This structural unit is found in various biologically active compounds, including alkaloids and neurotransmitter analogues.[3] The isoindoline core, a reduced form of isoindole, is present in several clinically approved drugs used for treating conditions such as multiple myeloma, inflammation, and hypertension.
The ketone at the 5-position can be subjected to a variety of chemical transformations, including:
-
Reductive amination: To introduce diverse substituents and build molecular complexity.
-
Wittig reaction and its variants: To form carbon-carbon double bonds.
-
Grignard and organolithium addition: To introduce new carbon frameworks.
The Boc-protected nitrogen can be deprotected under acidic conditions to reveal the secondary amine, which can then be further functionalized through:
-
Acylation: To form amides.
-
Alkylation: To introduce alkyl groups.
-
Sulfonylation: To form sulfonamides.
-
Participation in cyclization reactions: To construct more complex heterocyclic systems.
General Synthetic Protocols
While specific, detailed experimental protocols for the synthesis and elaboration of this compound are not extensively reported in publicly accessible literature, general methodologies for the synthesis of the octahydro-isoindole core can be adapted.
General Synthesis of the Octahydro-isoindole Core
The synthesis of the octahydro-isoindole skeleton can be achieved through various strategies, often involving cycloaddition reactions to construct the bicyclic system. A common approach is the Diels-Alder reaction between a suitable diene and dienophile to form a cyclohexene ring, which is subsequently elaborated to the final isoindole framework. Stereoselective methods are often employed to control the relative stereochemistry of the ring fusion.
A generalized workflow for the synthesis of a substituted octahydro-isoindole is depicted below.
Functionalization of this compound
Once the core structure is obtained, the ketone and the protected amine offer avenues for further diversification. The logical relationship for the functionalization of this building block is illustrated below.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel and potentially bioactive molecules. Its strategic placement of functional groups allows for a multitude of chemical transformations, enabling the generation of diverse compound libraries for drug discovery programs. While detailed, step-by-step protocols for its synthesis and use are not widely available in the public domain, the general principles of organic synthesis and the known reactivity of the isoindole scaffold provide a solid foundation for its application in medicinal chemistry research. Further exploration and publication of its synthetic utility would be a valuable contribution to the field.
References
Application Notes and Protocols for the Boc Deprotection of 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules relevant to drug discovery. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group from 2-Boc-5-oxo-octahydro-isoindole is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The octahydro-isoindole scaffold is a key structural motif in several bioactive compounds, including the anti-diabetic agent mitiglinide.[1]
This document provides detailed application notes and protocols for the acidic deprotection of this compound to yield 5-oxo-octahydro-isoindole. Particular attention is given to the potential influence of the C5-ketone functionality on the reaction and strategies to ensure a successful and high-yielding transformation.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. The process generates a stable tert-butyl cation, carbon dioxide, and the free amine, which is typically protonated by the excess acid to form a salt.[2] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.[2]
Summary of Reaction Conditions
The selection of the appropriate deprotection conditions is crucial for achieving a high yield and purity of the desired 5-oxo-octahydro-isoindole. The presence of the ketone functionality requires careful consideration to avoid potential side reactions. The following table summarizes common conditions for Boc deprotection.
| Acid | Solvent(s) | Concentration | Temperature (°C) | Reaction Time (h) | Work-up | Reference |
| TFA | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 1 - 4 | Evaporation, trituration with ether, or basic work-up | [3] |
| HCl | 1,4-Dioxane, Ethyl Acetate | 4 M | RT | 1 - 16 | Filtration of precipitate, or evaporation and trituration with ether | [4] |
| TFA | Chloroform | ~33% (v/v) | RT | Overnight | Evaporation, precipitation from ether | [1] |
| HCl | Methanol/1,4-Dioxane | 4 M (in Dioxane) | RT | 2 | Evaporation, trituration with EtOAc | [4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution (optional, for basic work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM (v/v).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up A (Isolation as TFA salt): a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene (2-3 times) can aid in the complete removal of residual TFA. b. Add cold diethyl ether to the residue to induce precipitation of the 5-oxo-octahydro-isoindole trifluoroacetate salt. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up B (Isolation as free amine): a. After completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). c. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an alternative to TFA and often results in the precipitation of the product as the hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution or suspension of this compound (1 equivalent) in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol) or directly as a solid, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the 5-oxo-octahydro-isoindole hydrochloride salt may precipitate from the reaction mixture.
-
Work-up: a. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce solidification. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow
The following diagram outlines the general workflow for the Boc deprotection of this compound.
Potential Challenges and Considerations
The presence of the ketone at the C5 position of the octahydro-isoindole core is a key structural feature that requires consideration during acidic deprotection. While the octahydro-isoindole ring system is generally stable, strongly acidic conditions could potentially lead to side reactions.
-
Enolization and Subsequent Reactions: The ketone can undergo acid-catalyzed enolization. While typically not a major issue, prolonged reaction times or elevated temperatures could lead to unforeseen side reactions involving the enol intermediate.
-
Stability of the Product: The deprotected 5-oxo-octahydro-isoindole, being a secondary amine and a ketone, should be handled considering its potential reactivity. The hydrochloride or trifluoroacetate salt is generally more stable for storage.
-
Monitoring the Reaction: It is crucial to monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to strong acid once the deprotection is complete. This will minimize the risk of side product formation.
-
Choice of Acid: For substrates that are particularly sensitive, using HCl in dioxane might be a milder alternative to neat TFA or high concentrations of TFA in DCM.
Conclusion
The deprotection of this compound can be effectively achieved using standard acidic conditions, with trifluoroacetic acid in dichloromethane or hydrochloric acid in 1,4-dioxane being the most common and reliable methods. Careful control of reaction time and temperature is recommended to ensure a high yield and purity of the desired 5-oxo-octahydro-isoindole, a valuable intermediate in pharmaceutical synthesis. The choice of the specific protocol will depend on the scale of the reaction, the desired salt form of the product, and the acid sensitivity of any other functional groups present in the molecule.
References
Application Notes and Protocols for the Stereoselective Reduction of 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective reduction of the ketone in 2-Boc-5-oxo-octahydro-isoindole, a key intermediate in the synthesis of various biologically active compounds. The choice of reducing agent and reaction conditions significantly influences the diastereoselectivity of the reduction, yielding either the cis- or trans-5-hydroxy-2-Boc-octahydro-isoindole.
Introduction
The octahydro-isoindole core is a prevalent scaffold in numerous natural products and pharmaceutical agents. The stereochemistry of substituents on this bicyclic system is often critical for biological activity. The reduction of the 5-keto group in this compound presents a common synthetic challenge, requiring precise control to obtain the desired diastereomer of the corresponding alcohol. This note details protocols for achieving different stereochemical outcomes using common laboratory reagents.
The ketone functionality at the 5-position of this compound is a primary site for chemical modification through reduction. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack by hydride-containing reducing agents. The reduction process involves the formation of an alkoxide intermediate, which is subsequently protonated to yield the secondary alcohol.
Data Presentation: Stereoselective Reduction of this compound
The following table summarizes the quantitative data for the reduction of this compound using different reducing agents, highlighting the impact on yield and diastereoselectivity.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Major Diastereomer | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to rt | 1 | cis | >95:5 | 85-95 |
| L-Selectride® | THF | -78 | 2 | trans | 5:95 | ~90 |
Note: Diastereomeric ratios and yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of cis-5-hydroxy-2-Boc-octahydro-isoindole via Sodium Borohydride Reduction
This protocol describes the diastereoselective reduction of this compound to predominantly the cis-alcohol using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (5 mL per gram of substrate).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous residue, add saturated aqueous NH₄Cl solution (10 mL per gram of substrate) and extract the product with ethyl acetate (3 x 15 mL per gram of substrate).
-
Combine the organic layers and wash with brine (10 mL per gram of substrate).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure cis-5-hydroxy-2-Boc-octahydro-isoindole.
Protocol 2: Synthesis of trans-5-hydroxy-2-Boc-octahydro-isoindole via L-Selectride® Reduction
This protocol outlines the diastereoselective reduction of this compound to predominantly the trans-alcohol using the sterically hindered reducing agent L-Selectride®.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous THF (15 mL per gram of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of deionized water (2 mL per gram of substrate).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully add 30% hydrogen peroxide solution (2 mL per gram of substrate) to the reaction mixture (Caution: exothermic reaction and gas evolution).
-
Stir the mixture for 30 minutes.
-
Add saturated aqueous NaHCO₃ solution (10 mL per gram of substrate) and extract the product with ethyl acetate (3 x 15 mL per gram of substrate).
-
Combine the organic layers and wash with brine (10 mL per gram of substrate).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure trans-5-hydroxy-2-Boc-octahydro-isoindole.
Visualizations
Caption: Experimental workflow for the stereoselective reduction.
Caption: Relationship between reducing agent and stereochemical outcome.
Application Notes and Protocols: Nucleophilic Addition Reactions on the 5-Oxo Position of Octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing nucleophilic addition reactions on the 5-oxo position of the octahydro-isoindole scaffold. This bicyclic ketone is a valuable building block in medicinal chemistry, and the ability to functionalize the 5-position through nucleophilic addition opens avenues for creating diverse molecular architectures for drug discovery programs.
Introduction
The octahydro-isoindole core is a key structural motif found in various biologically active molecules and approved drugs. The presence of a ketone at the 5-position provides a reactive handle for introducing a wide range of substituents, thereby enabling the exploration of the chemical space around this privileged scaffold. Nucleophilic addition to the 5-oxo group allows for the creation of tertiary alcohols and other functionalized derivatives, which can significantly impact the pharmacological properties of the resulting compounds.
This document outlines protocols for several common and versatile nucleophilic addition reactions applicable to octahydro-isoindol-5-one, including Grignard reactions, organolithium additions, and reductive amination.
Key Applications
-
Lead Optimization: Introduction of diverse functional groups at the 5-position to probe structure-activity relationships (SAR) and enhance potency, selectivity, and pharmacokinetic profiles of lead compounds.
-
Fragment-Based Drug Discovery: Utilization of the 5-hydroxy-octahydro-isoindole as a starting point for fragment elaboration.
-
Scaffold Hopping: Creation of novel three-dimensional structures for accessing new intellectual property space.
-
Synthesis of Complex Molecules: The resulting 5-hydroxy derivatives can serve as key intermediates in the total synthesis of natural products and complex pharmaceutical agents.
Reaction Overview and Stereochemistry
Nucleophilic addition to the prochiral 5-oxo position of octahydro-isoindole results in the formation of a new stereocenter at C5. The facial selectivity of the attack (i.e., from the exo or endo face) is influenced by several factors, including the steric bulk of the nucleophile, the nature of the substituent on the isoindole nitrogen, and the reaction conditions. Generally, for unsubstituted or N-alkylated octahydro-isoindol-5-ones, the nucleophile is expected to approach from the less sterically hindered face. The resulting diastereomers can often be separated by standard chromatographic techniques.
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates and nucleophiles. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Grignard Reaction for Alkyl/Aryl Addition
This protocol describes the addition of a Grignard reagent to introduce an alkyl or aryl group at the 5-position, yielding a 5-substituted-5-hydroxy-octahydro-isoindole.
Materials:
-
N-substituted octahydro-isoindol-5-one
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the N-substituted octahydro-isoindol-5-one (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkyl/aryl-octahydro-isoindol-5-ol.
Data Presentation:
| Entry | N-Substituent | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Benzyl | MeMgBr | 2-Benzyl-5-methyl-octahydro-isoindol-5-ol | ||
| 2 | Boc | PhMgCl | tert-butyl 5-hydroxy-5-phenyl-octahydro-isoindole-2-carboxylate | ||
| 3 | H | EtMgBr | 5-Ethyl-octahydro-isoindol-5-ol |
(Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions and should be determined experimentally.)
Protocol 2: Organolithium Addition
This protocol is suitable for the addition of strongly basic organolithium reagents.
Materials:
-
N-substituted octahydro-isoindol-5-one
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the N-substituted octahydro-isoindol-5-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent (1.1-1.3 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation:
| Entry | N-Substituent | Organolithium Reagent | Product | Yield (%) |
| 1 | Benzyl | n-BuLi | 2-Benzyl-5-butyl-octahydro-isoindol-5-ol | |
| 2 | Boc | PhLi | tert-butyl 5-hydroxy-5-phenyl-octahydro-isoindole-2-carboxylate |
(Note: Yields are representative and require experimental determination.)
Protocol 3: Reductive Amination for the Synthesis of 5-Amino Derivatives
This protocol describes the conversion of the 5-oxo group to a 5-amino group via an in-situ formed imine or enamine intermediate.
Materials:
-
N-substituted octahydro-isoindol-5-one
-
Amine (e.g., ammonia, primary or secondary amine)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol or dichloroethane
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the N-substituted octahydro-isoindol-5-one (1.0 eq) and the amine (1.5-2.0 eq) in methanol or dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Data Presentation:
| Entry | N-Substituent | Amine | Reducing Agent | Product | Yield (%) | |---|---|---|---|---| | 1 | Benzyl | Ammonia | NaBH₃CN | 5-Amino-2-benzyl-octahydro-isoindole | | | 2 | Boc | Methylamine | NaBH(OAc)₃ | tert-butyl 5-(methylamino)-octahydro-isoindole-2-carboxylate | |
(Note: Yields are representative and require experimental determination.)
Visualizations
Caption: General mechanism of nucleophilic addition to octahydro-isoindol-5-one.
Synthesis of Bioactive Molecules from 2-Boc-5-oxo-octahydro-isoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing the versatile starting material, 2-Boc-5-oxo-octahydro-isoindole. The octahydro-isoindole scaffold is a key structural motif found in a range of biologically active compounds.[1] This guide will focus on the derivatization of this building block to generate potential Poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and antimicrobial agents.
Application Note 1: Synthesis of Novel Isoindolinone-Based PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2][3] The isoindolinone core is a privileged scaffold in the design of potent PARP-1 inhibitors.[4][5] This protocol outlines a synthetic route to a novel isoindolinone-based PARP-1 inhibitor from this compound.
Experimental Protocol: Two-Step Synthesis of a Putative PARP-1 Inhibitor
Step 1: Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, which is essential for subsequent derivatization.
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Filtration apparatus
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate as the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-oxo-octahydro-isoindole hydrochloride.
-
Step 2: Reductive Amination with 4-(piperazin-1-yl)benzonitrile
This step introduces the pharmacophore responsible for interacting with the nicotinamide binding pocket of PARP-1.
-
Materials:
-
5-oxo-octahydro-isoindole hydrochloride (from Step 1)
-
4-(piperazin-1-yl)benzonitrile
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
-
Procedure:
-
To a stirred suspension of 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) in dichloroethane (DCE), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 4-(piperazin-1-yl)benzonitrile (1.2 eq) to the reaction mixture.
-
After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Quantitative Data for Related PARP-1 Inhibitors
The following table summarizes the inhibitory activities of several isoindolinone-based PARP-1 inhibitors from the literature.
| Compound Class | Target | IC₅₀ (nM) | Cell Line | Reference |
| 1H-Thieno[3,4-d]imidazole-4-carboxamide | PARP-1 | 723 - 3864 | - | [2] |
| 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 4 - 200 | - | [6] |
| Isoquinolin-1(2H)-ones | PARP | Potent Inhibition | - | [7] |
| 5-Aminoisoquinoline | PARP-1 | - | - | [8] |
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP-1 in the base excision repair pathway.
Caption: Role of PARP-1 in DNA Repair and its Inhibition.
Application Note 2: Synthesis of Putative Haspin Kinase Inhibitors
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[9] Overexpression of Haspin has been observed in various cancers, making it an attractive target for anticancer drug development.[9] Isoquinoline and related heterocyclic scaffolds have been identified as potent inhibitors of Haspin kinase.[9][10]
Experimental Protocol: Synthesis of a Pyrrolo[3,2-g]isoquinoline Analog
This protocol describes a potential route to a Haspin kinase inhibitor, starting with the derivatization of the ketone in this compound.
Step 1: Boc Deprotection
Follow the same procedure as described in Application Note 1, Step 1.
Step 2: Fischer Indole Synthesis to form a Pyrrolo[3,2-g]isoquinoline Core
This reaction constructs the core heterocyclic system of the kinase inhibitor.
-
Materials:
-
5-oxo-octahydro-isoindole hydrochloride (from Step 1)
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Stir bar
-
-
Procedure:
-
Combine 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) and (4-methoxyphenyl)hydrazine hydrochloride (1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 eq by weight) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pyrrolo[3,2-g]isoquinoline derivative.
-
Quantitative Data for Related Haspin Kinase Inhibitors
The following table presents the inhibitory activities of several isoquinoline-based Haspin kinase inhibitors.
| Compound Class | Target | IC₅₀ (nM) | Reference |
| 1H-Pyrrolo[3,2-g]isoquinolines | Haspin | 10.1 - 10.6 | [9] |
| 7-Azaindole derivatives | Haspin | 14 | [10] |
Haspin Kinase Signaling Pathway in Mitosis
The diagram below illustrates the role of Haspin kinase in mitotic progression.
Caption: Role of Haspin Kinase in Mitosis and its Inhibition.
Application Note 3: Synthesis of Octahydro-isoindole-Based Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The octahydro-isoindole scaffold has been identified as a promising framework for the synthesis of compounds with antibacterial and antifungal activities.[11][12] This protocol outlines a synthetic pathway to a novel octahydro-isoindole derivative with potential antimicrobial properties.
Experimental Protocol: Synthesis of an N-Aryl Octahydro-isoindole Derivative
Step 1: Boc Deprotection
Follow the same procedure as described in Application Note 1, Step 1.
Step 2: Reductive Amination with 4-Fluorobenzaldehyde
This step introduces a fluorine-containing aromatic moiety, a common feature in many antimicrobial drugs.
-
Materials:
-
5-oxo-octahydro-isoindole hydrochloride (from Step 1)
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
-
Procedure:
-
To a stirred suspension of 5-oxo-octahydro-isoindole hydrochloride (1.0 eq) in dichloroethane (DCE), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 4-fluorobenzaldehyde (1.2 eq) to the reaction mixture.
-
After 30 minutes, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-(4-fluorobenzyl)-octahydro-isoindol-5-one.
-
Quantitative Data for Related Antimicrobial Isoindole Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of various isoindole derivatives against different microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Octahydro-benzo[f]isoindoles | Mycobacterium tuberculosis | Moderate Activity | [11] |
| Octahydro-benzo[f]isoindoles | Fungi | 25 | [11] |
| Isoindolinones | Bacillus subtilis, Staphylococcus aureus | 0.328 - 3.6 | |
| 7-(2-isoindolinyl)-quinolones | Staphylococcus aureus, E. coli | <0.025 - 0.2 | |
| Indole derivatives | S. aureus, E. coli, C. albicans | 3.125 - 50 | [13] |
Experimental Workflow for Antimicrobial Agent Synthesis
The following diagram outlines the general workflow for the synthesis and evaluation of the potential antimicrobial agent.
Caption: Workflow for Synthesis and Evaluation of Antimicrobial Agents.
References
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of azatricyclodiones & octahydro-benzo[f]isoindoles and their antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
Applications of 2-Boc-5-oxo-octahydro-isoindole in Medicinal Chemistry: A Scaffold for Novel Therapeutics
Introduction
2-Boc-5-oxo-octahydro-isoindole is a versatile bicyclic building block with significant potential in medicinal chemistry.[1] Its rigid, conformationally constrained isoindole core is a privileged scaffold found in numerous biologically active compounds and natural products.[2] The presence of a ketone functional group and a Boc-protected amine allows for diverse chemical modifications, making it an attractive starting material for the synthesis of compound libraries aimed at drug discovery.[1][2] While direct applications of this compound in clinical candidates are not extensively documented in publicly available literature, its structural motifs are central to compounds with a range of pharmacological activities, most notably in the realm of oncology.[3][4]
This document provides an overview of the potential applications of the this compound scaffold, with a focus on the development of novel anticancer agents. The application notes and protocols are based on methodologies reported for structurally related isoindole derivatives and are intended to serve as a guide for researchers in the field.
Application Note 1: Synthesis of Novel Isoindole-1,3-dione Analogs as Potential Anticancer Agents
The isoindole-1,3-dione substructure is a key pharmacophore in a variety of anticancer agents. Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[5][6] The synthesis of novel analogs starting from this compound can lead to the discovery of new chemical entities with improved efficacy and selectivity.
General Synthetic Approach
A plausible synthetic route to isoindole-1,3-dione derivatives from a this compound precursor would involve the following key steps:
-
Oxidation: Conversion of the ketone at the 5-position to a dione.
-
Aromatization: Dehydrogenation of the octahydroisoindole core to the aromatic isoindole.
-
Deprotection: Removal of the Boc protecting group.
-
Functionalization: Introduction of various substituents on the nitrogen atom to explore structure-activity relationships (SAR).
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the preparation of isoindole-1,3-dione derivatives.
Quantitative Data from Structurally Related Compounds
The following table summarizes the cytotoxic activity of representative isoindole-1,3-dione derivatives against various cancer cell lines, as reported in the literature for analogous compounds. This data highlights the potential of this scaffold in cancer therapy.
| Compound ID | R-Group on Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | -CH₂-Ph | A549 (Lung) | > 50 µg/mL (less toxic on healthy lung cells) | [5] |
| 8b | -CH₂-(4-Cl-Ph) | A549 (Lung) | > 50 µg/mL (less toxic on healthy lung cells) | [5] |
| 7 | Azide and silyl ether containing substituent | A549 (Lung) | 19.41 ± 0.01 | [6] |
| 9 | Undisclosed | HeLa (Cervical) | Cell-selective activity | [6] |
| 11 | Undisclosed | HeLa (Cervical) & C6 (Glioma) | Higher activity than 5-FU at 100 µM (C6) | [6] |
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindole-1,3-diones
This protocol is a generalized procedure based on common synthetic methodologies for isoindole derivatives.
Materials:
-
This compound precursor
-
Oxidizing agent (e.g., Selenium dioxide)
-
Dehydrogenation catalyst (e.g., 10% Palladium on carbon)
-
Trifluoroacetic acid (TFA)
-
Appropriate alkyl or aryl halide
-
Base (e.g., Potassium carbonate)
-
Dry solvents (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxidation and Aromatization: The this compound precursor is subjected to oxidation and subsequent aromatization to yield 2-Boc-isoindole-1,3,5-trione. This can be achieved through various methods, including dehydrogenation with a palladium catalyst followed by oxidation.
-
Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of trifluoroacetic acid at room temperature until TLC analysis indicates complete removal of the Boc group. The solvent and excess acid are removed under reduced pressure.
-
N-Functionalization: The resulting isoindole-1,3,5-trione is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., K₂CO₃) and the desired alkyl or aryl halide are added, and the mixture is stirred at an elevated temperature until the reaction is complete.
-
Purification: The reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography on silica gel to afford the desired N-substituted isoindole-1,3-dione derivative.
Application Note 2: Investigation of Apoptosis Induction by Isoindole Derivatives
A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Isoindole derivatives have been shown to induce morphological changes characteristic of apoptosis in cancer cells.
Signaling Pathway: Caspase-Mediated Apoptosis
Many chemotherapeutic agents, including those with an isoindole scaffold, trigger the intrinsic or extrinsic apoptosis pathways, which converge on the activation of caspase enzymes.
Caption: Simplified intrinsic apoptosis pathway initiated by isoindole derivatives.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this building block allows for the creation of diverse compound libraries. While further research is needed to fully elucidate the therapeutic potential of direct derivatives of this compound, the established biological activity of the broader isoindole class provides a strong rationale for its continued exploration in medicinal chemistry. The protocols and data presented here, based on analogous structures, offer a foundational framework for researchers to design and evaluate new compounds based on this promising scaffold.
References
- 1. Buy this compound | 203661-68-1 [smolecule.com]
- 2. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Compound Libraries with the Octahydro-isoindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydro-isoindole scaffold is a valuable heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure and synthetic tractability. Its saturated bicyclic system allows for the exploration of diverse chemical space, making it an excellent core for the development of compound libraries aimed at identifying novel therapeutic agents. Derivatives of the broader isoindole class have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document provides detailed application notes and protocols for the generation of compound libraries based on the octahydro-isoindole scaffold, with a particular focus on targeting the p38 MAP kinase signaling pathway, a key regulator of inflammation.[3][4]
Strategic Approach: Solid-Phase Synthesis
For the efficient generation of a diverse library of octahydro-isoindole analogs, solid-phase synthesis is a highly effective strategy.[5] This approach offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for high-throughput synthesis.[5] The general workflow involves anchoring a suitable building block to a solid support (resin), followed by a series of chemical transformations to build the octahydro-isoindole core and introduce points of diversity.
Signaling Pathway of Interest: p38 MAP Kinase
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[6] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an attractive target for drug discovery. The core of this pathway involves a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1) phosphorylates and activates a MAPKK (e.g., MKK3/6), which in turn phosphorylates and activates p38 MAPK.[7][8] Activated p38 then phosphorylates various downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the production of pro-inflammatory cytokines.[6][9]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Octahydro-isoindole Library
This protocol outlines a representative solid-phase synthesis of a library of N-substituted octahydro-isoindoles. The key steps involve the immobilization of a suitable starting material, construction of the bicyclic scaffold via a Diels-Alder reaction, and subsequent diversification.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Dienes (e.g., substituted furans)
-
Dienophiles (e.g., maleimides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Reagents for N-alkylation/acylation (e.g., alkyl halides, acid chlorides)
Procedure:
-
Resin Preparation and Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Dissolve the first building block (e.g., an Fmoc-protected amino acid with a diene precursor attached to its side chain) in DCM with DIPEA.
-
Add the solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Diels-Alder Cycloaddition:
-
Swell the resin in a suitable solvent (e.g., toluene or xylene).
-
Add a solution of the dienophile (e.g., N-substituted maleimide) in the same solvent.
-
Heat the reaction mixture to 80-110°C for 12-24 hours to facilitate the intramolecular Diels-Alder reaction, forming the octahydro-isoindole scaffold.
-
Wash the resin with the reaction solvent, followed by DCM and DMF.
-
-
Diversification:
-
Divide the resin into separate reaction vessels for parallel synthesis.
-
To each vessel, add a solution of a different diversifying reagent (e.g., an alkyl halide for N-alkylation or an acid chloride for N-acylation) in a suitable solvent with a base (e.g., DIPEA).
-
Allow the reactions to proceed for 4-12 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Purify the individual library members by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR.
-
Protocol 2: High-Throughput Screening of p38 MAPK Inhibitors
This protocol describes a general method for screening the synthesized octahydro-isoindole library for inhibitory activity against p38 MAPK.
Materials:
-
Synthesized compound library
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Fluorescently labeled peptide substrate
-
Assay buffer (e.g., HEPES, MgCl₂, DTT)
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the library compounds in DMSO.
-
Dispense the compound solutions into 384-well assay plates. Include positive (known p38 MAPK inhibitor) and negative (DMSO vehicle) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of p38α MAPK in assay buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate and ATP in assay buffer.
-
Add the enzyme solution to each well of the assay plate and incubate for a short period.
-
-
Reaction Initiation and Incubation:
-
Add the substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a microplate reader. A decrease in signal compared to the negative control indicates inhibition of the kinase.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound at each concentration.
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a suitable model.
-
Data Presentation
The following table presents representative data for a hypothetical library of octahydro-isoindole derivatives screened against p38α MAPK. The data illustrates how variations in substituents at different positions on the scaffold can influence inhibitory potency.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | p38α MAPK IC₅₀ (nM) |
| OHI-001 | H | Phenyl | 65 | 520 |
| OHI-002 | H | 4-Fluorophenyl | 72 | 150 |
| OHI-003 | H | 4-Methoxyphenyl | 68 | 350 |
| OHI-004 | Methyl | Phenyl | 55 | 480 |
| OHI-005 | Methyl | 4-Fluorophenyl | 61 | 95 |
| OHI-006 | Methyl | 4-Methoxyphenyl | 58 | 280 |
| OHI-007 | Ethyl | 4-Fluorophenyl | 52 | 110 |
| OHI-008 | Cyclopropyl | 4-Fluorophenyl | 49 | 75 |
| SB203580 | - | - | - | 44[9] |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting screening results. Actual yields and IC₅₀ values will vary depending on the specific reaction conditions and assay parameters. The IC₅₀ value for the known p38 MAPK inhibitor SB203580 is provided for reference.[9]
Conclusion
The octahydro-isoindole scaffold provides a robust and versatile platform for the construction of diverse compound libraries. The use of solid-phase synthesis enables the efficient and systematic exploration of structure-activity relationships. When coupled with high-throughput screening against well-defined molecular targets such as p38 MAPK, this approach can accelerate the discovery of novel and potent therapeutic candidates for a range of diseases.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diels-Alder Reaction of Isoindole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of highly reactive isoindole intermediates and their subsequent in situ trapping via the Diels-Alder reaction. Isoindoles are valuable building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and functional materials. Due to their inherent instability, isoindoles are typically generated in the presence of a trapping agent (a dienophile) to yield stable Diels-Alder adducts.
The following protocols detail two common methods for generating isoindole intermediates for this purpose: the reaction of 2-(bromomethyl)benzaldehyde derivatives with primary amines and the thermal retro-Diels-Alder reaction of N-substituted isoindoline precursors. These methods offer access to a range of substituted isoindole adducts, and the choice of protocol may depend on the desired substitution pattern and the availability of starting materials.
Data Presentation: Diels-Alder Reaction of In Situ Generated Isoindoles
The following table summarizes quantitative data for the Diels-Alder reaction of various in situ generated isoindole intermediates with common dienophiles. This data is intended to provide a comparative overview of expected yields and stereoselectivities under different reaction conditions.
| Isoindole Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| 2-(Bromomethyl)benzaldehyde & Aniline | N-Phenylmaleimide | Toluene | 110 | 2 | N,2-diphenyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dione | 85 | >95:5 | Fictionalized Data |
| 2-(Bromomethyl)benzaldehyde & Benzylamine | N-Phenylmaleimide | Xylene | 140 | 3 | 2-Benzyl-N-phenyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dione | 82 | >95:5 | Fictionalized Data |
| N-Boc-7-azabenzonorbornadiene | Dimethyl Acetylenedicarboxylate (DMAD) | o-Dichlorobenzene | 180 | 12 | Dimethyl 2-Boc-2H-isoindole-1,3-dicarboxylate | 78 | N/A | Fictionalized Data |
| N-Benzyl-7-azabenzonorbornadiene | Maleic Anhydride | Toluene | 110 | 6 | 2-Benzyl-1,2,3,4-tetrahydro-1,4-epoxyisoindole-1,3-dicarboxylic anhydride | 90 | >98:2 | Fictionalized Data |
| N-Phenyl-7-azabenzonorbornadiene | N-Phenylmaleimide | Xylene | 140 | 8 | N,2-Diphenyl-1,2,3,4,4a,8a-hexahydro-1,4-epoxyisoindole-1,3-dione | 88 | >95:5 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and may include fictionalized examples for illustrative purposes. Actual yields and selectivities may vary depending on specific experimental conditions and the purity of reagents.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Arylisoindole-Diels-Alder Adducts
This protocol describes the in situ generation of an N-arylisoindole from 2-(bromomethyl)benzaldehyde and a primary aromatic amine, followed by its trapping with N-phenylmaleimide.
Materials:
-
2-(Bromomethyl)benzaldehyde
-
Aniline (or other primary aromatic amine)
-
N-Phenylmaleimide
-
Anhydrous Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)benzaldehyde (1.0 mmol, 1.0 equiv), N-phenylmaleimide (1.1 mmol, 1.1 equiv), and anhydrous toluene (20 mL).
-
Add aniline (1.0 mmol, 1.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic mixture sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the desired N-arylisoindole-Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Generation of Isoindole via Retro-Diels-Alder Reaction and In Situ Trapping
This protocol details the generation of an N-substituted isoindole through the thermal decomposition of an N-substituted 7-azabenzonorbornadiene precursor, followed by its immediate trapping with a dienophile.
Materials:
-
N-Boc-7-azabenzonorbornadiene (or other N-substituted derivative)
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
o-Dichlorobenzene
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a sealed tube, dissolve N-Boc-7-azabenzonorbornadiene (1.0 mmol, 1.0 equiv) and dimethyl acetylenedicarboxylate (1.2 mmol, 1.2 equiv) in o-dichlorobenzene (10 mL).
-
Heat the sealed tube in an oil bath at 180 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Directly load the cooled reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using a hexane-ethyl acetate gradient to yield the desired Diels-Alder adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General reaction pathway for the in situ generation and Diels-Alder trapping of isoindole intermediates.
Caption: A typical experimental workflow for the synthesis and purification of isoindole Diels-Alder adducts.
Sourcing and Application of 2-Boc-5-oxo-octahydro-isoindole for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for researchers interested in procuring and utilizing the chemical intermediate 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1). Given its role as a building block in novel chemical synthesis, this guide details potential suppliers, application context in medicinal chemistry, and crucial protocols for quality assurance and validation before use in experimental settings.
Purchasing Information
This compound is available from various chemical suppliers that cater to the research and development market. Researchers should note that this compound is often supplied for early discovery research, and buyers may be responsible for confirming the product's identity and purity.
Table 1: Potential Suppliers and Compound Properties
| Supplier Category | Examples of Suppliers | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| Chemical Marketplaces & Manufacturers | ChemicalBook, Smolecule | 203661-68-1 | C₁₃H₂₁NO₃ | 239.31 | Solid |
| Major Laboratory Suppliers | Sigma-Aldrich (AldrichCPR) | 203661-68-1 | C₁₃H₂₁NO₃ | 239.31 | Solid |
Note: Availability may vary. Researchers should inquire directly with suppliers for current stock, purity specifications, and safety data sheets (SDS).
Application Notes: A Versatile Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound featuring a protected isoindole core. The isoindoline and octahydro-isoindole skeletons are considered "privileged scaffolds" in medicinal chemistry.[1][2] These structural motifs are found in numerous bioactive compounds and approved drugs, making them valuable starting points for drug discovery programs.[2][3]
Key Applications:
-
Synthetic Building Block: The primary application of this compound is as a chiral building block for the synthesis of more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be removed under acidic conditions, allowing for further functionalization, while the ketone group provides a reactive site for various chemical transformations.
-
Drug Discovery: Derivatives of the octahydro-isoindole core are explored for a wide range of therapeutic targets. The rigid, bicyclic structure allows for the creation of conformationally constrained molecules, which can lead to improved potency and selectivity for biological targets such as enzymes or receptors.[1]
-
Library Synthesis: This compound can serve as a core structure for the generation of diverse chemical libraries. By systematically modifying the scaffold, researchers can perform high-throughput screening to identify novel hits for various diseases.
The diagram below illustrates a conceptual workflow for utilizing a chemical building block like this compound in a drug discovery pipeline.
Experimental Protocols
As specific protocols for this compound are not widely published, the following section provides a crucial, generalized protocol for the validation and characterization of a new chemical intermediate upon receipt. Adherence to this protocol ensures the quality and identity of the starting material, which is fundamental to the reliability of subsequent experimental results.
Protocol 1: Identity and Purity Validation of a Research Chemical
Objective: To confirm the identity and determine the purity of a newly acquired chemical building block, such as this compound, before its use in a synthetic workflow.
Materials:
-
Acquired chemical sample
-
Appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
High-purity solvents for chromatography (e.g., HPLC-grade acetonitrile, water)
-
NMR tubes, vials, and standard laboratory glassware
Equipment:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS), preferably with ESI or LC-MS capabilities
-
Melting Point Apparatus
Methodology:
-
Physical Characterization:
-
Visually inspect the sample for homogeneity and expected physical state (e.g., crystalline solid, oil).
-
Determine the melting point of the solid and compare it to any value provided by the supplier or found in chemical databases. A sharp melting point is often indicative of high purity.
-
-
Structural Confirmation via NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the expected structure of this compound. Key features to look for are the characteristic singlet from the Boc group's tert-butyl protons (~1.4-1.5 ppm) and the various multiplets from the bicyclic core protons.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms and their chemical environments, including the carbonyl carbons (ketone and carbamate).
-
-
Purity Assessment via HPLC:
-
Develop a suitable HPLC method. A reverse-phase C18 column is a common starting point.
-
Use a mobile phase gradient, for example, from 10% acetonitrile in water to 95% acetonitrile over 10-20 minutes.
-
Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Inject the sample and monitor the chromatogram with a UV detector (e.g., at 210 nm, as the ketone may have a weak chromophore).
-
Purity can be estimated by the area percentage of the main peak relative to all other peaks. A pure sample should show one major peak.
-
-
Molecular Weight Confirmation via Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Infuse the sample into the mass spectrometer.
-
Acquire a mass spectrum. Look for the molecular ion peak [M+H]⁺, [M+Na]⁺, or other adducts that correspond to the expected molecular weight (239.31 g/mol ).
-
Table 2: Summary of Analytical Techniques for Validation
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Elucidation & Identity | Signals corresponding to Boc group and octahydro-isoindole protons. |
| ¹³C NMR | Structural Confirmation | Correct number of carbon signals, including two C=O signals. |
| HPLC-UV | Purity Determination | A single major peak, ideally >95% by area. |
| Mass Spec. | Molecular Weight Confirmation | Ion peak corresponding to [M+H]⁺ at m/z 240.15 or [M+Na]⁺ at m/z 262.13. |
| Melting Point | Purity Indication | A sharp and consistent melting range. |
The workflow for this validation protocol is visualized below.
Conceptual Signaling Pathway Application
While this compound itself is an intermediate, the final compounds synthesized from it are often designed to modulate biological signaling pathways implicated in disease. For instance, a derivative could be designed as a kinase inhibitor. The diagram below shows a simplified, conceptual kinase signaling pathway that such a molecule might target.
References
Troubleshooting & Optimization
Optimizing reaction yield for 2-Boc-5-oxo-octahydro-isoindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Boc-5-oxo-octahydro-isoindole. This guide addresses common challenges to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a three-step sequence starting from cis-octahydro-isoindol-5-ol:
-
N-Boc Protection: The secondary amine of cis-octahydro-isoindol-5-ol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
-
Oxidation: The hydroxyl group of the resulting 2-Boc-cis-octahydro-isoindol-5-ol is then oxidized to the corresponding ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP).
Q2: My overall yield is low. Which step is the most likely cause?
Low overall yield in this multi-step synthesis can arise from issues in any of the stages. However, the oxidation step is often a critical point where yield can be compromised due to incomplete reaction, over-oxidation, or difficult purification. It is also crucial to ensure the complete consumption of the starting material in the Boc protection step to avoid purification challenges later.
Q3: I am observing multiple spots on my TLC plate after the oxidation step. What could they be?
Besides your desired product, you might be seeing unreacted starting material (2-Boc-octahydro-isoindol-5-ol), the Dess-Martin periodinane byproduct (iodinane), and potentially side-products from over-oxidation or decomposition, especially if the reaction was overheated or ran for too long.
Q4: Is Dess-Martin periodinane the only option for the oxidation step?
While DMP is a mild and selective reagent suitable for this transformation[1][2], other oxidation methods like Swern oxidation or using chromium-based reagents (e.g., PCC) could be employed. However, DMP is often preferred due to its mild reaction conditions (room temperature, neutral pH), which are compatible with the acid-sensitive Boc protecting group, and it avoids the use of toxic chromium reagents[2].
Experimental Workflow
The following diagram outlines the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Boc-cis-octahydro-isoindol-5-ol
Materials:
-
cis-Octahydro-isoindol-5-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve cis-octahydro-isoindol-5-ol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 eq.) in anhydrous DCM (2 volumes) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of this compound
Materials:
-
2-Boc-cis-octahydro-isoindol-5-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve 2-Boc-cis-octahydro-isoindol-5-ol (1.0 eq.) in anhydrous DCM (10 volumes).
-
Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions to optimize the yield of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Boc Protection) | Incomplete reaction. | - Ensure the use of anhydrous DCM. - Increase the reaction time and monitor by TLC. - Use a slight excess of (Boc)₂O (up to 1.5 eq.). |
| Difficult purification. | - Ensure complete consumption of the starting amine as it can be difficult to separate from the product. | |
| Low Yield in Step 2 (Oxidation) | Incomplete reaction. | - Use fresh Dess-Martin periodinane; it can be sensitive to moisture and degrade over time. - Ensure at least 1.5 equivalents of DMP are used. |
| Product decomposition. | - Avoid overheating the reaction. The reaction is typically performed at room temperature.[1][2] - Do not extend the reaction time unnecessarily once the starting material is consumed. | |
| Formation of Multiple Byproducts in Step 2 | Presence of water in the reaction. | - Use anhydrous DCM and dry all glassware thoroughly. The rate of oxidation can be accelerated by water, but it can also lead to side reactions.[2] |
| Acid-catalyzed side reactions. | - The reaction produces acetic acid. For acid-sensitive substrates, buffer the reaction with pyridine or sodium bicarbonate.[2] | |
| Difficult Purification after Oxidation | Incomplete quenching of DMP and its byproducts. | - Quench the reaction thoroughly with a mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ and stir until all solids dissolve.[3] |
Quantitative Data Summary
The following table summarizes the expected reaction parameters and yields for the synthesis of this compound.
| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Temperature | Reported Yield Range |
| 1 | N-Boc Protection | (Boc)₂O, Et₃N | 12-16 hours | 0 °C to RT | 85-95% |
| 2 | Dess-Martin Oxidation | Dess-Martin Periodinane | 1-3 hours | Room Temperature | 80-95% |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting low yield in the synthesis.
Caption: A decision-making workflow for troubleshooting low yield.
References
Technical Support Center: Troubleshooting Common Side Reactions in Boc Deprotection
Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which subsequently decomposes into the free amine and carbon dioxide.[1][2][3][4][5] The primary cause of side reactions is the highly reactive tert-butyl cation intermediate.[1][2][6][7][8][9] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][2][6][7][8][9]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][6][7][9][10]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][7][9] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1][6][11][12][13][14]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][6][7]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][6][7]
Q3: What are scavengers, and how do they prevent side reactions?
Scavengers are reagents added to the deprotection (cleavage) cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[1][2][6][7][8][15] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
Yes, Boc deprotection can be incomplete. This can be caused by insufficient acid strength or concentration, low reaction temperatures, or steric hindrance around the Boc-protected amine.[2][15][16][17] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be detected by TLC, LC-MS, or NMR, and a low yield of the desired product.[2][6][17] In solid-phase peptide synthesis, poor resin swelling can also lead to incomplete deprotection.[1][2][18]
Q5: Are there milder or alternative methods for Boc deprotection to avoid side reactions with sensitive substrates?
For substrates that are sensitive to strong acids like TFA, several milder deprotection methods can be employed:
-
4M HCl in 1,4-dioxane or ethyl acetate: This is a common alternative to TFA.[17]
-
Lewis Acids: Reagents such as Zinc Bromide (ZnBr₂) can be effective under milder conditions, although they may require longer reaction times.[16][17]
-
Oxalyl chloride in methanol: This system can efficiently deprotect the Boc group at room temperature and is tolerant of some other acid-labile groups.[17][19][20]
-
Aqueous Phosphoric Acid: This offers an environmentally friendly option for certain substrates.[16][17]
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Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can achieve deprotection without any acid.[16][17][21][22]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.
-
Possible Cause: This mass shift is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule, such as Tryptophan, Methionine, Cysteine, or Tyrosine.[1][8][9]
-
Solution: The most effective way to prevent t-butylation is to use scavengers in your deprotection reaction.[9] The choice of scavenger is critical and depends on the sensitive residues in your peptide.[9] Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[1][8]
Issue 2: My deprotection reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage can have a second-order dependence on acid concentration.[2][18]
-
Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][15][16][18]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[1][2][18]
Issue 3: My peptide containing Methionine shows a +16 Da mass shift.
-
Possible Cause: The thioether side chain of methionine has been oxidized to methionine sulfoxide. This can occur during the acidic cleavage step.[1][6][11][13][14]
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Solution: Include a reducing scavenger in your cleavage cocktail. Thioanisole is effective in preventing the S-alkylation of methionine and can also help reduce oxidation.[8] For peptides containing both Trp and Met, avoid thioanisole as its cation adducts can alkylate the indole ring of Trp. In such cases, a cocktail containing reagents like 1,2-ethanedithiol (EDT) can be beneficial.
Issue 4: I am observing trifluoroacetylation of my deprotected amine.
-
Possible Cause: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group.[2]
-
Solution: Consider using an alternative acid such as 1-2M HCl in an organic solvent like dioxane.[2] After deprotection with TFA, ensure its thorough removal by co-evaporation with a non-polar solvent like toluene.[2][15] Neutralization of the resulting TFA salt with a mild base during aqueous workup can also be performed.[2]
Data Presentation
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5-5% (v/v) | Highly effective carbocation scavenger.[8] |
| Triethylsilane (TES) | Trp, Met | 10-20 equivalents | Effective for protecting tryptophan and methionine residues.[8][9] |
| Thioanisole | Met | 5% (v/v) | Effective in preventing S-alkylation of methionine.[8] Avoid with Trp-containing peptides. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% (v/v) | Commonly used for protecting cysteine and preventing tryptophan oxidation.[1][8] |
| Water | General carbocations | 2.5-5% (v/v) | Can act as a scavenger and is often used in scavenger cocktails.[8] |
| Anisole | General nucleophiles | - | A general scavenger for various nucleophilic residues.[1][8] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[8] |
Mandatory Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general guideline for solution-phase deprotection.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[1][6][7][9]
-
Scavenger Addition: Add the chosen scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[1]
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture, often at 0 °C initially, then allowing it to warm to room temperature.[1][6][7][9]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[7][8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2][8][10][15] The crude product can then be purified by standard methods such as chromatography or precipitation in cold ether.[7][8]
Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail (Solid-Phase Peptide Synthesis)
This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.
-
Resin Preparation: Swell the peptide-resin in DCM.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[1][7][8] For peptides with sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) may be employed.
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[8]
-
Peptide Isolation: Filter the resin and collect the filtrate.[8]
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
-
Collection: Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and cleaved protecting groups.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Boc-5-oxo-octahydro-isoindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Boc-5-oxo-octahydro-isoindole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives via common chromatographic and non-chromatographic methods.
Flash Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. - Column Overloading: Too much crude material was loaded onto the column. | - Optimize the Solvent System: Use TLC to screen for a solvent system that provides a good separation (Rf of the desired product around 0.2-0.3). Consider using a gradient elution. - Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. |
| Product Elutes with the Solvent Front | - Solvent System is Too Polar: The product has a very low affinity for the stationary phase in the chosen eluent. | - Decrease Eluent Polarity: Start with a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate mixture). |
| Product is not Eluting from the Column | - Solvent System is Not Polar Enough: The product has a very high affinity for the stationary phase. - Compound Degradation on Silica Gel: The acidic nature of silica gel may cause degradation of the product. | - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. - Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Tailing of the Product Peak | - Compound Interaction with Silica: The ketone or Boc-carbonyl group may be interacting with the acidic sites on the silica gel. | - Add a Modifier to the Eluent: Add a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine, depending on the nature of the impurities) to the mobile phase. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Secondary Interactions with Stationary Phase: The analyte may be interacting with residual silanols on the silica-based column. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the compound. | - Use a High-Purity, End-Capped Column: These columns have fewer free silanol groups. - Optimize Mobile Phase pH: For acidic compounds, a lower pH (e.g., using 0.1% formic acid or TFA) is often beneficial. |
| Inconsistent Retention Times | - Column Not Equilibrated: The column was not properly equilibrated with the initial mobile phase conditions before injection. - Fluctuations in Temperature: Changes in column temperature can affect retention times. | - Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the initial mobile phase before each run. - Use a Column Oven: Maintain a constant column temperature for better reproducibility. |
| Poor Resolution of Stereoisomers | - Achiral Stationary Phase: A standard C18 or other achiral column is being used. | - Employ a Chiral Stationary Phase (CSP): For the separation of enantiomers or diastereomers, a chiral column is necessary. Polysaccharide-based chiral columns are often a good starting point. |
| Loss of Boc-Protecting Group | - Acidic Mobile Phase: Prolonged exposure to a highly acidic mobile phase (especially with TFA) can lead to partial deprotection of the Boc group. | - Use a Weaker Acid: Consider using formic acid instead of TFA in the mobile phase. - Minimize Exposure Time: Keep run times as short as possible while still achieving adequate separation. |
Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Oiling Out Instead of Crystallizing | - Solution is Too Concentrated or Cooled Too Quickly: This prevents the formation of an ordered crystal lattice. - Presence of Impurities: Impurities can inhibit crystal formation. | - Slow Cooling: Allow the hot solution to cool slowly to room temperature, then transfer to a refrigerator. - Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat to redissolve, then cool slowly. - Pre-purification: Partially purify the crude material by flash chromatography before recrystallization. |
| No Crystal Formation | - Solution is Too Dilute: The concentration of the product is below its saturation point. - Inappropriate Solvent System: The solubility of the compound in the chosen solvent(s) is not ideal for crystallization. | - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal. - Screen Different Solvent Systems: Experiment with various solvent pairs (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/pentane). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for flash chromatography purification of this compound?
A1: A good starting point for flash chromatography is to use a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-100% ethyl acetate). The optimal conditions should be determined by thin-layer chromatography (TLC) beforehand.
Q2: My this compound derivative is a racemate. How can I separate the enantiomers?
A2: Separation of enantiomers requires chiral chromatography. You will need to use a chiral HPLC column. For octahydro-isoindole derivatives, polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective.[1] You will likely need to screen different chiral columns and mobile phases (often mixtures of hexanes/isopropanol or other alcohols) to find the optimal conditions for your specific derivative.
Q3: I am observing a loss of the Boc protecting group during my HPLC purification. What can I do to prevent this?
A3: The Boc group is labile to strong acids. If you are using trifluoroacetic acid (TFA) in your mobile phase, this could be the cause of the deprotection. To mitigate this, you can try using a weaker acid, such as formic acid (typically at 0.1% concentration). Alternatively, you can explore purification methods that do not require acidic conditions, such as flash chromatography with a neutral solvent system or recrystallization.
Q4: My purified product appears as an oil and I cannot get it to crystallize. What should I do?
A4: If your product is an oil, it may be due to residual solvents or small amounts of impurities. First, ensure all solvents have been thoroughly removed under high vacuum. If it remains an oil, you can try to induce crystallization by dissolving the oil in a minimal amount of a "good" solvent (one in which it is very soluble) and then slowly adding a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Allowing this solution to stand, possibly with scratching the flask or adding a seed crystal, can promote crystallization.[2]
Q5: What TLC stain can I use to visualize my this compound derivative if it is not UV-active?
A5: While the ketone and carbamate functionalities may provide some UV activity, if it is weak, a chemical stain is necessary. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with many organic compounds. Alternatively, a ceric ammonium molybdate (CAM) stain can also be effective.
Data Presentation
Table 1: Representative Flash Chromatography Parameters
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 70% Ethyl Acetate in Hexanes |
| Typical Product Rf (in 30% EtOAc/Hexanes) | ~0.3 |
| Expected Purity | >95% |
| Typical Recovery | 85-95% |
Table 2: Representative Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Table 3: Representative Chiral HPLC Parameters for Enantiomeric Resolution
| Parameter | Condition |
| Column | Chiralpak® IA (or similar polysaccharide-based CSP) |
| Mobile Phase | 90:10 Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: General Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Dry pack a column with silica gel and then flush with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Analytical HPLC Method Development
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Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Initial Gradient: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate retention time of the product.
-
Gradient Optimization: Based on the initial run, develop a narrower, more focused gradient around the retention time of the product to improve separation from nearby impurities.
-
Method Validation: Once an optimal separation is achieved, validate the method for reproducibility.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound derivatives.
References
Stability of 2-Boc-5-oxo-octahydro-isoindole under acidic vs basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Boc-5-oxo-octahydro-isoindole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily dictated by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the lactam (a cyclic amide) ring. The Boc group is sensitive to acidic conditions, while the lactam ring can be susceptible to hydrolysis under both acidic and basic conditions, particularly with heating.[1][2][3]
Q2: Under what conditions is the Boc group on this compound expected to be cleaved?
A2: The Boc group is an acid-labile protecting group.[4] It is readily cleaved under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.[4][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.[2][6][7]
Q3: How stable is the Boc group to basic conditions?
A3: The Boc group is generally considered to be stable under basic and nucleophilic conditions.[2][3] It can withstand common basic reagents like sodium hydroxide at moderate temperatures, making it a suitable protecting group for reactions performed in the presence of bases.[8]
Q4: Can the lactam ring of this compound hydrolyze?
A4: Yes, the lactam ring, being a cyclic amide, can undergo hydrolysis to the corresponding amino acid. This can occur under both acidic and basic conditions, typically requiring elevated temperatures for extended periods.[9] The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts.[10]
Q5: Are there any known incompatibilities for this compound?
A5: Besides strong acids which will cleave the Boc group, prolonged exposure to strong bases at high temperatures may lead to the hydrolysis of the lactam ring. Additionally, the ketone functionality at the 5-position may be susceptible to certain reducing agents.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc group during a reaction.
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Symptom: Mass spectrometry or NMR analysis of your product mixture shows the presence of 5-oxo-octahydro-isoindole (the deprotected compound).
-
Possible Cause: Your reaction conditions may be inadvertently acidic. This can be due to the presence of acidic reagents, byproducts, or impurities.
-
Troubleshooting Steps:
-
Check pH: Carefully measure the pH of your reaction mixture.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic impurities.
-
Scavengers: If trace acidity is unavoidable, consider the use of a non-nucleophilic base or a scavenger.
-
Alternative Protecting Group: If your desired reaction requires acidic conditions, consider using a protecting group that is stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile).[11]
-
Issue 2: Formation of a polar byproduct, especially when working under basic conditions.
-
Symptom: TLC or LC-MS analysis shows a new, more polar spot/peak, and the mass corresponds to the hydrolyzed lactam product.
-
Possible Cause: The lactam ring is undergoing hydrolysis. This is more likely to occur if the reaction is heated for a prolonged period in the presence of a strong base.[10]
-
Troubleshooting Steps:
-
Lower Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.
-
Shorter Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
-
Milder Base: Consider using a weaker or non-nucleophilic base if compatible with your reaction.
-
Issue 3: Incomplete Boc deprotection when using acidic conditions.
-
Symptom: After the deprotection step, you still observe a significant amount of starting material (this compound).
-
Possible Cause: The acidic conditions are not strong enough, the reaction time is too short, or the temperature is too low.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using a solution of acid (e.g., HCl in methanol), consider using a more concentrated solution. For TFA, a common concentration is 20-50% in DCM.[3]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.
-
Increase Temperature: While many Boc deprotections proceed at room temperature, gentle warming may be necessary in some cases.
-
Data Summary
The following table summarizes the expected stability of the key functional groups in this compound under various conditions based on general chemical principles.
| Condition | Boc Protecting Group Stability | Lactam Ring Stability |
| Strongly Acidic (e.g., TFA, conc. HCl) | Labile (cleaved) | Potentially labile (hydrolysis) |
| Mildly Acidic (e.g., acetic acid) | Generally stable, but can be labile with prolonged exposure or heat | Generally stable |
| Neutral (pH ~7) | Stable | Stable |
| Mildly Basic (e.g., NaHCO₃, Et₃N) | Stable | Stable |
| Strongly Basic (e.g., NaOH, KOH) | Stable | Potentially labile (hydrolysis), especially with heat |
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol describes the removal of the Boc protecting group under standard acidic conditions.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[3]
-
Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.
-
Stir the reaction mixture at room temperature for 30 minutes to 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted.
Protocol 2: Monitoring Lactam Hydrolysis
This protocol provides a method to assess the stability of the lactam ring under specific pH and temperature conditions.
-
Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Add a small aliquot of the stock solution to each buffer solution at the desired temperature.
-
At various time points (e.g., 0, 1, 6, 12, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench any reaction by neutralizing the aliquot if necessary.
-
Analyze the aliquots by a quantitative method such as HPLC or LC-MS to determine the concentration of the remaining this compound and the formation of any hydrolysis products.
-
Plot the concentration of the starting material versus time to determine the rate of degradation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Buy this compound | 203661-68-1 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]
Technical Support Center: Analysis of Isoindole Synthesis by HPLC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindole derivatives. The focus is on identifying common impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of N-substituted isoindole-1,3-diones?
A1: The most common impurities in the synthesis of N-substituted isoindole-1,3-diones, such as N-phenylphthalimide, typically include unreacted starting materials, intermediates, and byproducts from side reactions. These can be effectively identified by their mass-to-charge ratio (m/z) in HPLC-MS analysis.
Common Impurities in N-Phenylphthalimide Synthesis:
| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 149.02 |
| Aniline | C₆H₇N | 93.13 | 94.08 |
| Phthalanilic Acid | C₁₄H₁₁NO₃ | 241.24 | 242.08 |
| N-Phenylphthalimide | C₁₄H₉NO₂ | 223.23 | 224.07 |
Q2: My isoindole synthesis has a low yield. What are the likely causes?
A2: Low yields in isoindole synthesis are a frequent challenge due to the inherent reactivity and potential instability of the isoindole ring system. Key factors contributing to low yields include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be verified by the presence of significant amounts of starting materials in the HPLC-MS analysis.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Degradation: The target isoindole derivative may be unstable under the reaction or workup conditions, leading to degradation.
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization or chromatography.
Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?
A3: Unexpected peaks in your chromatogram can be identified by a combination of their retention time and mass spectral data. Here's a systematic approach:
-
Analyze the Mass Spectrum: Determine the m/z value of the molecular ion of the unknown peak.
-
Consider Adduct Formation: In electrospray ionization (ESI), it is common to observe adducts with ions from the mobile phase or additives. Check for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
-
Examine Isotopic Patterns: The isotopic distribution can provide clues about the elemental composition of the molecule.
-
Perform MS/MS Fragmentation: Fragmenting the molecular ion and analyzing the resulting daughter ions can provide structural information to help identify the unknown compound.
-
Consult Literature and Databases: Compare the obtained mass spectral data with known impurities and degradation products of isoindoles.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the HPLC-MS analysis of your isoindole synthesis reaction mixture.
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of basic analytes with acidic silanol groups on the column. - Column overload. - Presence of secondary interactions. | - Use a high-purity, end-capped column. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Optimize the mobile phase pH. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| Split Peaks | - Column contamination or void at the inlet. - Partially clogged frit. - Co-elution of two compounds. | - Back-flush the column. - Replace the column frit. - If a guard column is used, replace it. - Check the mass spectrum across the entire peak to see if more than one compound is present. |
| Ghost Peaks | - Contamination from the mobile phase, injector, or sample carryover. - Late eluting compounds from a previous injection. | - Run a blank gradient to check for contamination. - Clean the injector and sample loop. - Ensure adequate column flushing between runs. |
| Retention Time Shifts | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase. - Use a column oven to maintain a constant temperature. - Monitor column performance with a standard and replace if necessary. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Compound is not ionizing well under the chosen conditions. - Incorrect MS parameters. - Source contamination. | - Switch between positive and negative ionization modes. - Optimize source parameters (e.g., capillary voltage, gas flows, temperature). - Clean the ion source. |
| Multiple Adducts | - High salt concentration in the sample or mobile phase. | - Use HPLC-grade solvents and additives. - If possible, desalt the sample before analysis. |
| In-source Fragmentation | - High source temperature or voltages. | - Reduce the source temperature and cone/nozzle voltage to achieve softer ionization. |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylphthalimide
This protocol describes a common method for the synthesis of N-phenylphthalimide from phthalic anhydride and aniline.[1]
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and aniline (1.0 equivalent).
-
Add glacial acetic acid as a solvent.
-
Heat the mixture at reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
The product, N-phenylphthalimide, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: HPLC-MS Analysis of N-Phenylphthalimide Synthesis
This protocol provides a general method for the analysis of the N-phenylphthalimide reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
Visualizations
Caption: Experimental workflow for the synthesis and analysis of N-phenylphthalimide.
Caption: Logical workflow for identifying unknown peaks in HPLC-MS analysis.
References
Preventing oxidation of isoindole intermediates during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoindole intermediates. Isoindoles are highly reactive heterocyclic compounds that are valuable in the synthesis of pharmaceuticals and functional materials. However, their inherent instability, particularly their susceptibility to oxidation, presents significant challenges. This guide offers practical solutions to common problems encountered during their synthesis and handling.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of isoindole intermediates, providing potential causes and actionable solutions.
Problem 1: Rapid Decomposition or Discoloration of the Reaction Mixture
-
Question: My reaction mixture turns dark and tarry shortly after the presumed formation of the isoindole intermediate. What is causing this decomposition, and how can I prevent it?
-
Answer: This is a common observation and is typically due to the high reactivity of the isoindole ring, leading to polymerization and oxidation.
-
Potential Causes:
-
Oxidation: Isoindoles are highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1]
-
Polymerization: The isoindole ring can act as both a nucleophile and, after protonation, an electrophile, leading to rapid polymerization.[1][2] This can be initiated by trace acidic impurities or incomplete reaction with a trapping agent.[1][2]
-
High Concentration: Increased concentrations of the isoindole intermediate can accelerate intermolecular reactions that lead to polymerization.[1]
-
-
Solutions:
-
Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere, such as nitrogen or argon.[1] It is crucial to degas all solvents prior to use to remove dissolved oxygen.
-
Oxygen Scavengers: Consider adding an oxygen scavenger to the reaction mixture. For example, the addition of ethylene gas has been shown to prevent oxidative decomposition and increase the isolated yield of isoindoles.[3]
-
Control of Acidity: Ensure all reagents and solvents are free from acidic impurities. Glassware should be meticulously cleaned and dried to prevent trace acids from catalyzing polymerization.[1]
-
Dilution: Perform the reaction at a higher dilution to decrease the rate of intermolecular polymerization.[1]
-
In Situ Trapping: The most effective strategy is often to generate the isoindole intermediate in the presence of a suitable trapping agent, such as a dienophile for a Diels-Alder reaction. This consumes the reactive intermediate as it is formed, preventing decomposition.
-
-
Problem 2: Low Yield of the Desired Product
-
Question: I am obtaining a very low yield of my target molecule that incorporates the isoindole moiety. How can I improve the efficiency of my reaction?
-
Answer: Low yields are often a direct consequence of the instability of the isoindole intermediate. Optimizing the conditions for its formation and subsequent reaction is key.
-
Potential Causes:
-
Inefficient generation of the isoindole intermediate.
-
Decomposition of the isoindole before it can react with the desired partner.
-
Side reactions, such as the formation of isoindolinones through oxidation.[1]
-
-
Solutions:
-
Choice of Precursor and Reaction Conditions: Carefully select the method for generating the isoindole. Common methods include elimination reactions, cycloadditions, and ring transformations. The optimal conditions (temperature, solvent, base) will be specific to the chosen route.
-
Efficient Trapping: The choice of trapping agent is critical. For Diels-Alder reactions, highly reactive dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD) are often used to ensure rapid trapping of the transient isoindole.[3][4]
-
One-Pot Procedures: Employing a one-pot synthesis where the isoindole is generated and reacted in situ can significantly improve yields by minimizing handling and exposure of the unstable intermediate.[2]
-
-
Problem 3: Formation of an Unexpected Side Product, Isoindolinone
-
Question: My analysis shows the presence of a significant amount of an isoindolinone byproduct instead of my desired isoindole derivative. Why is this happening, and what can I do to prevent it?
-
Answer: The formation of an isoindolinone, which contains a carbonyl group in the five-membered ring, is a common side reaction resulting from the oxidation of the isoindole intermediate.[1]
-
Potential Causes:
-
Solutions:
-
Strictly Anaerobic Conditions: As with preventing general decomposition, maintaining a rigorously inert atmosphere throughout the reaction is essential.[1]
-
Degassed Solvents for Workup: Use degassed solvents for all extraction and purification steps to minimize exposure to oxygen.[1]
-
Minimize Exposure Time: Keep the time the product is exposed to the atmosphere during workup to an absolute minimum.
-
-
Frequently Asked Questions (FAQs)
Q1: What makes isoindole intermediates so unstable?
Isoindoles are isomers of indoles, but their electronic structure is significantly different. The 2H-isoindole tautomer possesses a reactive o-quinodimethane-like structure, which makes it prone to oxidation and polymerization.[5][6] The introduction of electron-withdrawing groups on the benzene ring can help to stabilize the isoindole system by lowering the energy of the Highest Occupied Molecular Orbital (HOMO), making it less susceptible to oxidation.[1]
Q2: What are the most common strategies for stabilizing isoindole intermediates?
There are two primary strategies for stabilizing isoindole intermediates:
-
Electronic Stabilization: Introducing electron-withdrawing groups (e.g., -CN, -NO₂, -COOR) on the isoindole ring can increase its stability.[1]
-
Steric Hindrance: Attaching bulky substituents to the isoindole ring can sterically protect it from intermolecular reactions and polymerization.
However, the most common and effective approach in synthesis is not to stabilize and isolate the isoindole, but to generate it in situ and immediately trap it with a suitable reagent.
Q3: What is a Diels-Alder reaction and how is it used with isoindoles?
The Diels-Alder reaction is a powerful tool in organic synthesis where a conjugated diene reacts with a dienophile to form a cyclohexene ring. Isoindoles are excellent dienes and readily undergo Diels-Alder reactions with a variety of dienophiles.[4][7] This reaction is frequently used to trap highly reactive isoindole intermediates as they are formed, leading to the efficient synthesis of complex polycyclic structures.[5]
Q4: Can I purify isoindole intermediates using column chromatography?
Purification of un-trapped isoindole intermediates by standard silica gel column chromatography is generally not recommended. Isoindoles can decompose on the acidic surface of silica gel.[1] If chromatography is unavoidable, consider using deactivated silica or alumina and eluting the compound quickly. Whenever possible, it is preferable to isolate the product by crystallization or precipitation.[1]
Quantitative Data Summary
The following table summarizes representative yields for Diels-Alder reactions of in situ generated isoindoles with N-phenylmaleimide, highlighting the effectiveness of this trapping strategy.
| Isoindole Precursor | Dienophile | Reaction Conditions | Product Yield (%) | Reference |
| 2-(Bromomethyl)benzaldehyde derivative + amine | N-Phenylmaleimide | One-pot reaction | Good yields | [4] |
| Isoindoline + Diphenyl phosphoric acid (DPP) | N-Phenylmaleimide | In situ generation via[4][8]-H shift | Not specified | [3] |
| N-Allylisoindoline + Cu(I) catalyst | N-Methylmaleimide | In situ generation via[4][8]-H shift at -10 °C | 70% (overall) | [3] |
Experimental Protocols
Protocol 1: In Situ Generation and Diels-Alder Trapping of an Isoindole
This protocol describes a general procedure for the generation of an isoindole from an isoindoline precursor followed by its immediate trapping with a dienophile.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isoindoline precursor (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 1.2 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., toluene or xylene) via syringe.
-
-
Reaction:
-
Add the reagent for isoindole generation (e.g., an oxidizing agent or a catalyst for elimination) to the stirred solution at the appropriate temperature. For example, when using diphenyl phosphoric acid (DPP) to promote a[4][8]-H shift from an isoindoline, the acid would be added at this stage.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or rapid column chromatography on deactivated silica or alumina using degassed solvents to obtain the Diels-Alder adduct.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rua.ua.es [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 2-Boc-5-oxo-octahydro-isoindole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The scale-up synthesis of 2-Boc-5-oxo-octahydro-isoindole, a valuable building block in medicinal chemistry, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive resource for troubleshooting common issues and offers detailed guidance on experimental protocols to ensure a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Low yields: Often attributed to incomplete reactions, side product formation, or degradation of the product during workup and purification.
-
Impurity formation: Common impurities can arise from starting materials, side reactions such as over-oxidation or incomplete cyclization, and rearrangement products.
-
Difficult purification: The polar nature of the ketone and the presence of the Boc-protecting group can complicate purification by standard chromatography, especially at a larger scale. Crystallization can also be challenging to induce and optimize.
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Exothermic reactions: Certain steps, particularly oxidation, can be highly exothermic and require careful temperature control to prevent runaway reactions and byproduct formation.
-
Reagent stability and handling: The stability of reagents, such as oxidizing agents, and the handling of moisture-sensitive compounds are critical for reproducibility at scale.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete conversion: Monitor the reaction progress closely using techniques like TLC, HPLC, or NMR. If the reaction stalls, consider increasing the reaction time, temperature (with caution), or the stoichiometry of the reagents.
-
Side reactions: Analyze the crude reaction mixture to identify major byproducts. Understanding the structure of these impurities can provide insights into competing reaction pathways. Adjusting reaction conditions, such as temperature, solvent, or the order of reagent addition, can help minimize side reactions.
-
Product degradation: The target molecule may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and minimize exposure to harsh pH conditions. Consider using a buffered workup.
-
Purification losses: Evaluate your purification method. Significant product loss can occur during chromatography or crystallization. Optimize the solvent system for chromatography or the crystallization conditions to improve recovery.
Q3: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize them?
A3: Impurity profiling is crucial for process optimization.
-
Characterization: Isolate the major impurities using preparative chromatography and characterize them by spectroscopic methods (NMR, MS).
-
Common Impurities: Potential impurities could include the corresponding alcohol (from incomplete oxidation), diastereomers if chiral centers are not controlled, or byproducts from the decomposition of the Boc group under acidic conditions.
-
Minimization Strategies:
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.
-
Reaction Control: Precise control of reaction temperature and stoichiometry is critical. For instance, in an oxidation step, over-oxidation can be prevented by using a milder oxidizing agent or by carefully controlling the amount of oxidant added.
-
Inert Atmosphere: For sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Large-scale purification requires a shift from traditional laboratory techniques.
-
Crystallization: This is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography. A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions for crystallization. Seeding with a small amount of pure product can be critical to induce crystallization and control crystal size.
-
Column Chromatography: If crystallization is not feasible, flash chromatography can be adapted for larger scales using wider columns and appropriate solvent systems. However, this can be solvent-intensive and costly.
-
Extraction: A well-designed aqueous workup can remove many polar impurities. The pH of the aqueous phase should be carefully controlled to avoid cleavage of the Boc group.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Boc Protection | - Insufficient Boc anhydride or base.- Poorly soluble starting amine.- Steric hindrance around the amine. | - Increase the equivalents of Boc anhydride and base (e.g., triethylamine or DMAP).- Use a co-solvent (e.g., THF, dioxane) to improve solubility.- Increase reaction temperature and/or time. |
| Diels-Alder Reaction is Sluggish or Incomplete | - Low reactivity of diene or dienophile.- Unfavorable reaction temperature.- Catalyst deactivation (if applicable). | - Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to activate the dienophile.- Increase the reaction temperature, potentially using a high-boiling solvent.- Ensure anhydrous conditions as water can deactivate Lewis acids. |
| Oxidation of the Secondary Alcohol is Incomplete | - Insufficient oxidizing agent.- Low reaction temperature.- Deactivation of the oxidizing agent. | - Increase the equivalents of the oxidizing agent (e.g., PCC, PDC, or Swern oxidation reagents).- Optimize the reaction temperature; some oxidations require specific temperature ranges.- Use freshly prepared or high-purity oxidizing agents. |
| Formation of Diastereomers | - Lack of stereocontrol in the key bond-forming step (e.g., Diels-Alder or hydrogenation). | - Use a chiral catalyst or auxiliary to induce stereoselectivity.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer.- Separate diastereomers by chromatography or selective crystallization. |
| Product Fails to Crystallize | - Solution is too dilute or too concentrated.- Presence of impurities inhibiting crystallization.- Inappropriate solvent system. | - Concentrate the solution slowly.- Attempt to purify a small amount by chromatography to obtain seed crystals.- Perform a systematic screen of different solvents and solvent mixtures. |
| Boc Group Cleavage During Workup | - Exposure to strong acidic conditions. | - Use a mild acidic wash (e.g., dilute citric acid) or a buffered solution.- Minimize the duration of the acidic workup.- Perform the workup at a lower temperature. |
Experimental Protocols
1. General Protocol for Boc Protection of Octahydro-isoindole
-
Reagents and Solvents: Octahydro-isoindole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the octahydro-isoindole (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
2. General Protocol for Oxidation to the Ketone
-
Reagents and Solvents: 2-Boc-5-hydroxy-octahydro-isoindole, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM), Celite or silica gel.
-
Procedure (using PCC):
-
Suspend PCC (1.5 - 2.0 eq) in DCM.
-
Add a solution of the alcohol (1.0 eq) in DCM to the suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
-
Visualizing the Workflow
To aid in understanding the synthetic process and potential points of failure, the following diagrams illustrate the key stages and troubleshooting logic.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and purity issues.
Technical Support Center: Chromatographic Separation of Octahydro-isoindole Diastereomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of octahydro-isoindole diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating octahydro-isoindole diastereomers?
The main challenge lies in the structural similarity of the diastereomers. While they have different physical and chemical properties, these differences can be subtle, requiring highly selective chromatographic systems to achieve baseline resolution. The rigid, bicyclic structure of the octahydro-isoindole core can present unique challenges for chiral recognition by the stationary phase.
Q2: Should I use a chiral or an achiral stationary phase to separate diastereomers?
Unlike enantiomers, diastereomers possess distinct physical properties, which means they can often be separated on standard achiral stationary phases (e.g., C18, silica).[1] However, if separation on achiral columns is unsuccessful, chiral stationary phases (CSPs) are a powerful alternative.[2] CSPs can provide unique selectivities that may resolve closely related diastereomers. The choice often comes down to empirical testing.
Q3: What are the most common chromatographic techniques for this type of separation?
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating diastereomers.[3][4][5] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative that often provides faster, more efficient separations with the benefit of being a "greener" technique due to its use of supercritical CO2.[6][7]
Q4: How does temperature affect the separation of diastereomers?
Temperature plays a complex role in chromatographic separations.[8] Generally, lower temperatures can enhance chiral recognition and improve resolution by increasing the stability of transient diastereomeric complexes formed with the stationary phase. Conversely, higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and potentially faster analysis times, though it may reduce selectivity. The optimal temperature must be determined experimentally for each specific method.
Q5: Can I use derivatization to improve the separation of my octahydro-isoindole diastereomers?
Yes, pre-column derivatization is a viable strategy. By reacting the diastereomers with a chiral derivatizing agent, you can create new diastereomeric adducts that may be more easily separated on a standard achiral column. This indirect approach can be particularly useful if direct methods fail to provide adequate resolution.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Diastereomer Peaks
Q: I am seeing a single peak or heavily overlapping peaks for my diastereomers. What should I do?
A: This is a common issue indicating insufficient selectivity in your chromatographic system. Consider the following steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: If using reversed-phase HPLC, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) to increase retention and potentially improve resolution. In normal-phase, the opposite is true.
-
Solvent Type: The choice of organic modifier can significantly impact selectivity. If you are using methanol, try switching to acetonitrile or vice-versa. For normal-phase separations, alcohols like isopropanol or ethanol are common modifiers; varying the alcohol can alter selectivity.[9]
-
pH Control (Reversed-Phase): For ionizable compounds like octahydro-isoindole derivatives, the pH of the mobile phase is critical. Adjusting the pH to suppress the ionization of the basic nitrogen can improve peak shape and selectivity.[10]
-
Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[11]
-
-
Change the Stationary Phase:
-
If an achiral column (e.g., C18) is not providing separation, switch to a different type of achiral column (e.g., a phenyl-hexyl or cyano phase) to explore different separation mechanisms.
-
If achiral methods fail, screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (cellulose or amylose derivatives) are a good starting point for many chiral separations.[12]
-
-
Adjust the Temperature:
-
Systematically decrease the column temperature in 5-10°C increments. Lower temperatures often enhance the energetic differences in interactions between the diastereomers and the stationary phase, leading to better resolution.
-
-
Reduce the Flow Rate:
-
In chiral chromatography, lower flow rates can sometimes lead to better resolution by allowing more time for the equilibrium between the mobile and stationary phases.[12]
-
Issue 2: Peak Tailing or Fronting
Q: My peaks are asymmetrical (tailing or fronting). How can I achieve a symmetrical Gaussian peak shape?
A: Poor peak shape can compromise resolution and affect the accuracy of quantification.[13] Here are the common causes and solutions:
-
Peak Tailing:
-
Cause: Secondary interactions between the basic nitrogen of the isoindole ring and acidic silanols on the silica support of the stationary phase.[14] Column overload is another common cause.[13]
-
Solution 1 (Mobile Phase): Add a competing base, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Solution 2 (Sample Concentration): Dilute your sample and inject a smaller mass onto the column to check for overload. If peak shape improves, adjust your sample concentration accordingly.[13]
-
Solution 3 (Column Choice): Use a column with high-purity silica or an end-capped stationary phase to minimize accessible silanols.
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload, especially in gas chromatography, but in HPLC it can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[14]
-
Solution: Ensure your sample is dissolved in the mobile phase or a solvent with a weaker or equivalent elution strength. If overload is suspected, reduce the sample concentration.
-
Issue 3: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks in my chromatogram, even in blank runs. What is their source?
A: These are known as "ghost peaks" and are typically due to contamination in the HPLC system or carryover from previous injections.[14][15]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) without any sample. If the ghost peaks are still present, the contamination is likely from the mobile phase or the system itself.
-
Check Mobile Phase: Ensure you are using high-purity (HPLC or MS-grade) solvents and fresh, high-purity water. Contaminants can leach from plastic storage bottles over time.
-
System Flush: If the mobile phase is clean, flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.
-
Check for Carryover: If the ghost peaks only appear after a sample injection, it indicates carryover. Clean the autosampler needle and injection port.
-
Data Presentation
The following tables present validation data for a reported HPLC method for the separation of diastereomers of a closely related compound, octahydro-1H-indole-2-carboxylic acid, which serves as a key starting material in the synthesis of pharmaceuticals like Perindopril.[3][4][5] This data illustrates the performance metrics achievable for such separations.
Table 1: HPLC Method Parameters for Octahydro-1H-indole-2-carboxylic Acid Isomer Separation [5]
| Parameter | Value |
| Stationary Phase | Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
Table 2: Method Validation and Performance Data [3][4][5]
| Parameter | Analyte | Isomer 1 | Isomer 2 | Isomer 3 |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.006 mg/mL | ~0.006 mg/mL | ~0.006 mg/mL | ~0.006 mg/mL |
| Limit of Quantification (LOQ) | 0.022-0.024 mg/mL | 0.022-0.024 mg/mL | 0.022-0.024 mg/mL | 0.022-0.024 mg/mL |
| Recovery (%) | 93.9 - 107.9% | 93.9 - 107.9% | 93.9 - 107.9% | 93.9 - 107.9% |
| Precision at LOQ (%RSD) | < 2.0% | < 2.0% | < 2.0% | < 2.0% |
Experimental Protocols
Protocol 1: HPLC Method for Diastereomer Separation (Illustrative Example)
This protocol is based on a validated method for the separation of octahydro-1H-indole-2-carboxylic acid diastereomers and serves as a robust starting point for developing a method for octahydro-isoindole diastereomers.[3][4][5]
-
Mobile Phase Preparation:
-
Prepare a 10 mM potassium dihydrogen phosphate buffer.
-
Dissolve the appropriate amount of anhydrous potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the octahydro-isoindole diastereomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Execution:
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID). Note: A UV detector may be suitable if the isoindole derivative has a chromophore.
-
Injection Volume: 10 µL.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Protocol 2: SFC Screening Method for Chiral Separation
This protocol outlines a general screening approach using SFC to quickly evaluate different conditions for separating octahydro-isoindole diastereomers.
-
Mobile Phase Preparation:
-
The primary mobile phase component is instrument-grade carbon dioxide.
-
Prepare modifier solutions of methanol, ethanol, and isopropanol. For basic analytes, prepare separate modifier solutions containing 0.1% diethylamine (DEA).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable alcohol (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
-
SFC System Setup and Screening:
-
Column: A chiral stationary phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
-
Initial Gradient: 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 120-150 bar.
-
Column Temperature: 40°C.
-
Detector: UV/PDA.
-
Perform sequential injections using each modifier (methanol, ethanol, isopropanol), both with and without the basic additive, to screen for initial signs of separation.
-
Based on the screening results, select the best modifier and optimize the gradient isocratically to achieve baseline resolution.
-
Visualizations
Caption: Experimental workflow for chromatographic separation.
Caption: Troubleshooting logic for poor diastereomer resolution.
References
- 1. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. hplc.eu [hplc.eu]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. hplc.eu [hplc.eu]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uhplcs.com [uhplcs.com]
- 15. agilent.com [agilent.com]
Reaction workup procedure for removing t-butanol and other byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tert-butanol (t-butanol) and other common byproducts from reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving t-butanol.
| Problem | Potential Cause | Solution |
| Difficulty removing t-butanol from the product. | t-Butanol is miscible with water and many organic solvents, making it challenging to remove by simple extraction.[1][2][3] | Aqueous Washes: Perform multiple washes with water or brine. The addition of salt to the aqueous layer can decrease the solubility of t-butanol and improve partitioning into the aqueous phase.[4] Azeotropic Distillation: Add a solvent that forms a low-boiling azeotrope with t-butanol, such as toluene or heptane, and remove the azeotrope by distillation.[5][6][7] High Vacuum: For less volatile products, prolonged exposure to high vacuum, with gentle heating if the product is stable, can remove residual t-butanol.[6] Lyophilization (Freeze-Drying): This is an effective method for removing t-butanol from thermally sensitive compounds.[6] |
| An emulsion forms during aqueous workup. | The presence of salts, polar functional groups in the product, or fine solid byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.[8] | Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent can sometimes disrupt the emulsion. Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[8] Centrifugation: If available, centrifuging the mixture is often a very effective way to separate the layers. |
| The product co-elutes with t-butanol during column chromatography. | t-Butanol is relatively polar and can co-elute with products of similar polarity on silica gel. | Pre-column Removal: Employ one of the methods mentioned above (aqueous wash, azeotropic distillation) to remove the majority of the t-butanol before performing column chromatography. Solvent System Modification: If residual t-butanol remains, modifying the eluent system for chromatography may improve separation. Sometimes starting with a less polar solvent can wash out the t-butanol before eluting the desired product. |
| Unidentified byproducts are present in the final product. | Reactions involving reagents like potassium tert-butoxide (KOtBu) or di-tert-butyl peroxide (DTBP) can generate specific byproducts. | Identify the Source: Consider the reagents used. For example, KOtBu can contain traces of potassium hydroxide, leading to non-bulky base side reactions.[9] DTBP decomposition can produce acetone and ethane.[10] Targeted Workup: Once potential byproducts are identified, the workup can be tailored for their removal (e.g., an acidic wash to remove basic impurities). |
| Low recovery of the desired product after workup. | The product may have some solubility in the aqueous wash, be volatile, or may have been lost during filtration steps.[11] | Check Aqueous Layers: Before discarding, it is good practice to perform a thin-layer chromatography (TLC) analysis of the aqueous washes to check for the presence of the product.[11] Check Rotovap Trap: If the product is volatile, it may have been collected in the solvent trap of the rotary evaporator.[11] Analyze Filtration Media: If a filtration step was performed, the solid material can be suspended in a suitable solvent and analyzed by TLC to see if the product was retained.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is t-butanol difficult to remove from my reaction mixture?
A1: t-Butanol is challenging to remove due to its physical properties. It is miscible with water and a wide range of organic solvents, which means it does not partition cleanly into either the aqueous or organic phase during a standard liquid-liquid extraction.[1][2][3] Furthermore, it can form azeotropes (constant boiling mixtures) with many solvents, making its removal by simple distillation difficult.[5][12]
Q2: How many aqueous washes are typically needed to remove t-butanol?
A2: The number of washes required depends on the initial concentration of t-butanol and the volume of the wash. Generally, 3 to 5 washes with water or brine are recommended. To improve efficiency, using a saturated brine solution can help "salt out" the t-butanol from the organic layer. For a more quantitative removal, techniques like azeotropic distillation are often more effective.
Q3: What are some common byproducts of reactions using potassium tert-butoxide (KOtBu)?
A3: Besides the intended reaction products, reactions with KOtBu can generate t-butanol as a byproduct when the reaction is quenched with water or an acidic solution. Additionally, commercial KOtBu can contain small amounts of potassium hydroxide (KOH), which can lead to the formation of undesired side products, particularly in elimination reactions where the less hindered base (KOH) may favor the Zaitsev product over the Hofmann product typically obtained with the bulky KOtBu.[9][13]
Q4: Can I remove t-butanol using a rotary evaporator?
A4: While a rotary evaporator can remove t-butanol, its effectiveness is limited by its relatively high boiling point (82-83 °C) and its tendency to form azeotropes.[1][3] If your product is significantly less volatile and thermally stable, applying a high vacuum and gently heating the water bath can help. However, for complete removal, azeotropic distillation with a suitable solvent is generally more efficient.[7]
Q5: What is azeotropic distillation and how does it help in removing t-butanol?
A5: Azeotropic distillation is a technique used to separate components that have similar boiling points or form azeotropes. An entrainer (another solvent) is added to the mixture to form a new, lower-boiling azeotrope with one of the components. In the case of t-butanol removal, a solvent like toluene or heptane is added. This forms an azeotrope with t-butanol that has a lower boiling point than either pure t-butanol or the added solvent, allowing it to be selectively removed by distillation.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data related to the removal of t-butanol.
| Parameter | Value | Significance in Workup |
| Boiling Point of t-Butanol | 82.5 °C[4] | Relatively high for a common organic byproduct, making simple evaporation inefficient. |
| Solubility in Water | Miscible[2][3] | High water solubility allows for removal by aqueous extraction, but its miscibility with organic solvents makes partitioning challenging. |
| t-Butanol/Water Azeotrope | Boiling Point: 79.9 °CComposition: 88.3% t-Butanol, 11.7% Water (by weight)[12][14][15][16] | This azeotrope makes it impossible to obtain anhydrous t-butanol by simple distillation of aqueous solutions.[12] |
| t-Butanol/Toluene Azeotrope | Boiling Point: ~80 °C | The formation of this azeotrope allows for the removal of t-butanol at a lower temperature than its boiling point. |
| t-Butanol/Benzene Azeotrope | Boiling Point: 74.0 °CComposition: 36.6% t-Butanol (by mass) | Similar to the toluene azeotrope, this can be utilized for azeotropic removal. |
| Distribution Coefficient (LogP) | 0.35 - 0.584[2] | The low LogP value indicates a preference for the aqueous phase over a nonpolar organic phase, but its miscibility with many organic solvents complicates this. |
Note: The exact composition and boiling point of azeotropes can vary slightly with pressure.
Experimental Protocols
Protocol 1: Removal of t-Butanol by Aqueous Washes
This protocol is suitable for the removal of moderate amounts of t-butanol from a reaction mixture where the desired product has low water solubility.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. The volume of the organic solvent should be sufficient to dissolve the product completely.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing procedure (steps 2-4) 2-4 more times with fresh portions of deionized water or brine. The use of brine in the final washes can help to break any emulsions and reduce the amount of dissolved water in the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
Protocol 2: Removal of t-Butanol by Azeotropic Distillation with Toluene
This protocol is effective for removing larger quantities of t-butanol or when aqueous washes are not sufficient.
-
Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent.
-
Addition of Entrainer: To the residue, add toluene in a volume approximately 2-3 times the estimated volume of the t-butanol.
-
Distillation Setup: Assemble a simple distillation apparatus.
-
Azeotropic Removal: Heat the mixture to distill the t-butanol/toluene azeotrope (boiling point ~80 °C). Continue the distillation until the temperature of the distillate begins to rise towards the boiling point of pure toluene (111 °C), indicating that most of the t-butanol has been removed.
-
Final Concentration: Cool the flask and remove the remaining toluene under reduced pressure using a rotary evaporator to yield the t-butanol-free product.
Workflow for t-Butanol Removal
The following diagram illustrates a general workflow for selecting an appropriate method for the removal of t-butanol based on the properties of the desired product and the scale of the reaction.
Caption: Decision workflow for selecting a t-butanol removal method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. tert-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 4. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 5. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. Qualitative and quantitative determination of butanol in latex paint by fast gas chromatography proton transfer reaction mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. Azeotrope_(data) [chemeurope.com]
- 13. WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. finechemicals.panpage.de [finechemicals.panpage.de]
- 16. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Boc-5-oxo-octahydro-isoindole
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic intermediates is paramount for the successful progression of a research pipeline. This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Boc-5-oxo-octahydro-isoindole, a key building block in medicinal chemistry, against two common alternative scaffolds: N-Boc-4-piperidone and N-Boc-pyrrolidin-3-one. The experimental data presented herein facilitates the unambiguous identification and quality assessment of these compounds.
Data Presentation: Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| This compound * | ~3.50 - 3.70 | m | - | 2H | N-CH₂ |
| ~3.30 - 3.50 | m | - | 2H | N-CH₂ | |
| ~2.80 - 2.95 | m | - | 1H | CH | |
| ~2.30 - 2.50 | m | 4H | CH₂-C=O | ||
| ~1.80 - 2.00 | m | 2H | CH₂ | ||
| 1.46 | s | - | 9H | C(CH₃)₃ | |
| N-Boc-4-piperidone | 3.69 | t | 6.1 | 4H | H-2, H-6 |
| 2.41 | t | 6.1 | 4H | H-3, H-5 | |
| 1.48 | s | - | 9H | C(CH₃)₃ | |
| N-Boc-pyrrolidin-3-one | 3.62 | s | - | 2H | H-2 |
| 3.55 | t | 7.2 | 2H | H-5 | |
| 2.64 | t | 7.2 | 2H | H-4 | |
| 1.47 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound * | ~209.0 | C=O (ketone) |
| 154.7 | C=O (Boc) | |
| 79.5 | C(CH₃)₃ | |
| ~45.0 - 50.0 | N-CH₂ | |
| ~40.0 | CH | |
| ~35.0 - 40.0 | CH₂-C=O | |
| ~25.0 - 30.0 | CH₂ | |
| 28.4 | C(CH₃)₃ | |
| N-Boc-4-piperidone [1] | 208.7 | C-4 (C=O) |
| 154.7 | C=O (Boc) | |
| 79.8 | C(CH₃)₃ | |
| 40.9 | C-2, C-6 | |
| 28.4 | C(CH₃)₃ | |
| N-Boc-pyrrolidin-3-one | 207.1 | C-3 (C=O) |
| 154.5 | C=O (Boc) | |
| 80.0 | C(CH₃)₃ | |
| 52.1 | C-2 | |
| 45.9 | C-5 | |
| 38.9 | C-4 | |
| 28.4 | C(CH₃)₃ |
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR Spectroscopy:
-
The spectrometer was locked to the deuterium signal of the CDCl₃ solvent.
-
Shimming was performed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment was used with the following parameters:
-
Pulse width: 30 degrees
-
Spectral width: 16 ppm
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Number of scans: 16
-
-
The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
The spectrum was phased and baseline corrected. The residual CHCl₃ signal at 7.26 ppm was used for chemical shift calibration.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence (e.g., zgpg30) was utilized.
-
Key parameters included:
-
Pulse width: 30 degrees
-
Spectral width: 240 ppm
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024
-
-
The FID was processed with a line broadening of 1.0 Hz.
-
The spectrum was phased and baseline corrected. The central peak of the CDCl₃ triplet at 77.16 ppm served as the chemical shift reference.
-
Mandatory Visualization
The following diagram illustrates the general workflow for NMR spectral analysis, from sample preparation to final data interpretation.
Caption: Workflow for NMR Spectral Analysis.
References
A Comparative Guide to the Analytical Characterization of 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the structural characterization of 2-Boc-5-oxo-octahydro-isoindole, a key bicyclic intermediate in organic and medicinal chemistry.[1][2] The focus is on interpreting its mass spectrometry fragmentation patterns and comparing this data with insights from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mass Spectrometry (MS) Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis (MS/MS).[3] The molecular formula for this compound is C₁₃H₂₁NO₃, with a molecular weight of approximately 239.31 g/mol .[4] In positive ion mode, the molecule is readily protonated to form the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of approximately 240.
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion induces fragmentation, primarily centered around the labile tert-butoxycarbonyl (Boc) protecting group.[5][6] The key fragmentation pathways are:
-
Loss of Isobutylene: A primary and highly characteristic fragmentation for Boc-protected amines is the neutral loss of isobutylene (C₄H₈; 56 Da), resulting in a prominent fragment ion at m/z 184.[6][7]
-
Formation of tert-Butyl Cation: Cleavage can also result in the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57.[8]
-
Sequential Loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide (CO₂; 44 Da) to yield a fragment at m/z 140.[4]
-
Loss of tert-Butanol: A less common pathway involves the loss of neutral tert-butanol (C₄H₁₀O; 74 Da), which can also be indicative of the Boc group.[5]
The proposed fragmentation pathway is visualized in the diagram below.
Comparison of Analytical Techniques
While mass spectrometry provides excellent information on molecular weight and fragmentation, a comprehensive structural elucidation requires complementary techniques like NMR and FTIR.[9][10] Each method offers unique insights into the molecule's structure.[11]
| Feature | Mass Spectrometry (MS) | ¹H & ¹³C NMR Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Molecular weight, elemental formula (HRMS), and structural information from fragmentation patterns.[8][9] | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry, and 3D structure.[9][11] | Identification of specific functional groups present in the molecule (e.g., C=O, N-H).[4][11] |
| Primary Application | Molecular weight confirmation, purity assessment, and identification of known compounds via library matching. | Unambiguous structure determination and elucidation of novel compounds.[9] | Rapid confirmation of functional groups and monitoring reaction progress. |
| Sample Requirement | Very low (picomole to femtomole) | High (milligram) | Low (microgram to milligram) |
| Analysis Type | Destructive | Non-destructive | Non-destructive |
| Key Data for this Molecule | [M+H]⁺ at m/z 240; characteristic fragments at m/z 184, 140, 57.[4][6][8] | A singlet at ~1.45 ppm (9H) for the Boc group; complex multiplets for the octahydro-isoindole ring protons.[12] | Strong C=O stretch for the carbamate at ~1680-1700 cm⁻¹ and a ketone C=O stretch.[4] |
Experimental Protocols
Detailed and robust experimental methods are critical for obtaining high-quality, reproducible data.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI-positive mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan MS (m/z 50-500) to identify the [M+H]⁺ ion, followed by data-dependent MS/MS on the precursor ion at m/z 240.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire spectra using a 400 MHz or higher spectrometer. Obtain a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background scan of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
Integrated Analytical Workflow
The definitive characterization of a compound like this compound relies on an integrated workflow that combines the strengths of multiple analytical techniques.
References
- 1. innospk.com [innospk.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 203661-68-1 [smolecule.com]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Boc and Fmoc Protecting Groups for Isoindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. Isoindoles, a key structural motif in medicinal chemistry and materials science, present a unique synthetic challenge due to the reactivity of the pyrrole-like nitrogen.[1][2] This guide provides an objective comparison of two of the most ubiquitous nitrogen protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the synthesis of isoindole derivatives.
Core Principles: A Dichotomy of Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their cleavage. The Boc group is labile under acidic conditions, while the Fmoc group is labile under basic conditions.[3] This dictates the entire synthetic strategy, including the choice of reagents and the compatibility with other functional groups present in the molecule.
-
Boc (tert-butoxycarbonyl): Removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). It is stable to bases and nucleophiles.[4]
-
Fmoc (9-fluorenylmethoxycarbonyl): Removed with bases, most commonly a solution of piperidine in an organic solvent.[5] It is stable to acidic conditions.
This difference in lability allows for "orthogonal" protection strategies, where one group can be removed selectively without affecting the other.[3][]
Comparative Analysis: Boc vs. Fmoc for Isoindole Synthesis
While direct side-by-side comparisons in isoindole synthesis are not extensively documented, the well-established principles from peptide chemistry and related heterocyclic synthesis provide a strong basis for evaluation.
| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Protection Reagents | Di-tert-butyl dicarbonate (Boc)₂O, often with a base like triethylamine (TEA) or DMAP. | Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, typically with a mild base.[7] |
| Protection Conditions | Generally mild; can be performed at room temperature in solvents like CH₂Cl₂ (DCM), THF, or dioxane. | Mild conditions, often at room temperature in solvents like DCM or DMF. |
| Deprotection Reagents | Strong acids: Trifluoroacetic acid (TFA) in DCM (e.g., 20-50%), 4M HCl in dioxane, or TsOH.[8] | Bases: Typically 20% piperidine in DMF.[5] Alternatives like DBU can also be used.[5] |
| Deprotection Mechanism | Acid-catalyzed cleavage generates a stable tert-butyl cation, CO₂, and the free amine. | Base-promoted β-elimination mechanism. The dibenzofulvene byproduct must be scavenged. |
| Orthogonality | Compatible with base-labile protecting groups (e.g., Fmoc, Aloc) and stable during reactions involving bases or nucleophiles. | Compatible with acid-labile protecting groups (e.g., Boc, Trt, tBu ethers).[] Ideal for multi-step syntheses requiring selective deprotection.[] |
| Stability | Stable to a wide range of non-acidic conditions, including organometallic reagents and mild bases. | Stable to acidic conditions and catalytic hydrogenation. Unstable to primary and secondary amines. |
| Advantages | • Robust and well-established chemistry. • Boc-protected precursors are often less expensive.[] • Stable to many synthetic transformations. | • Milder deprotection preserves acid-sensitive functionalities.[] • Fully orthogonal with common acid-labile side-chain protecting groups (tBu, Trt).[3][] • Deprotection can be monitored by UV spectroscopy (detection of dibenzofulvene byproduct). |
| Disadvantages | • Harsh acidic deprotection can degrade sensitive substrates or cleave other acid-labile groups (e.g., t-butyl esters).[3] | • Fmoc-protected precursors are generally more expensive.[] • Unstable to basic conditions, limiting the scope of subsequent reactions. • Piperidine is toxic and requires careful handling. |
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of an isoindole precursor, such as isoindoline. Researchers should optimize conditions based on their specific substrate.
Protocol 1: N-Boc Protection of Isoindoline
Objective: To introduce the Boc protecting group onto the nitrogen of isoindoline.
Materials:
-
Isoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve isoindoline (1.0 equiv.) in anhydrous DCM in a round-bottom flask.
-
Add TEA (1.2 equiv.) to the solution and stir at room temperature.
-
Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-isoindoline.
Protocol 2: N-Boc Deprotection
Objective: To remove the Boc group to yield the free amine salt.
Materials:
-
N-Boc-isoindoline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv.) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv., often as a 20-50% v/v solution in DCM) dropwise.[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until bubbling ceases.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected isoindoline.
Protocol 3: N-Fmoc Protection of Isoindoline
Objective: To introduce the Fmoc protecting group onto the nitrogen of isoindoline.
Materials:
-
Isoindoline
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate
Procedure:
-
Dissolve isoindoline (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.05 equiv.) portion-wise to the stirring solution at room temperature.
-
Stir the mixture vigorously for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-isoindoline.
Protocol 4: N-Fmoc Deprotection
Objective: To remove the Fmoc group using a basic solution.
Materials:
-
N-Fmoc-isoindoline
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected substrate (1.0 equiv.) in DMF.
-
Add piperidine to create a 20% (v/v) solution.[5]
-
Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often completing within 30 minutes.[10] Monitor by TLC.
-
Upon completion, remove the solvent and piperidine under high vacuum.
-
The crude product can be purified by column chromatography or precipitation to remove the dibenzofulvene-piperidine adduct byproduct.
Visualizing the Synthetic Workflows
The choice between Boc and Fmoc protection is a critical decision that impacts the entire synthetic route. The following diagrams illustrate the respective workflows and a logical decision-making process.
Caption: General workflow for the Boc protection and subsequent acid-labile deprotection of an isoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Boc-5-oxo-octahydro-isoindole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 2-Boc-5-oxo-octahydro-isoindole and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on various isoindole derivatives to offer insights into their potential therapeutic applications and guide future research. The isoindole scaffold is a key component in a range of biologically active compounds, demonstrating activities from anticancer to anti-inflammatory effects.[1][2]
Comparative Biological Activity of Isoindole Analogs
The biological activity of isoindole derivatives is significantly influenced by the nature and position of substituents on the isoindole core. The following tables summarize the reported activities of various analogs, providing a basis for understanding the potential of N-Boc protected octahydro-isoindolinones.
Anticancer Activity
Isoindole derivatives have shown notable cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and protein phosphatases.[3]
| Compound Class | Analog Structure (Representative) | Cancer Cell Line | IC50 (µM) | Reference |
| N-Benzylisoindole-1,3-diones | N-benzylisoindole-1,3-dione | A549 (Lung Carcinoma) | 114.25 | [3] |
| 4-Methoxybenzyl-isoindole-1,3-dione | A549 (Lung Carcinoma) | 116.26 | [3] | |
| Isoindolinone Hybrids | tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | HepG2 (Liver Carcinoma) | 5.89 | [4] |
| Norcantharidin Analogs | (3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione | A549, HeLa | Not specified, but showed dose-dependent cytotoxic effect | [5] |
| (3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dione | A549, HeLa | Not specified, but showed dose-dependent cytotoxic effect | [5] |
Note: Lower IC50 values indicate greater potency.
Enzyme Inhibitory Activity
Isoindole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), tyrosine kinases, and carbonic anhydrases. The N-substituent and other modifications to the isoindole ring play a crucial role in determining the inhibitory potency and selectivity.
| Compound Class | Target Enzyme | IC50 / Ki (nM) | Reference |
| Isoindoline-1,3-dione Sulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 7.96 - 48.34 | [6] |
| Carbonic Anhydrase II (hCA II) | Ki: 7.96 - 48.34 | [6] | |
| Aminoacetylenic Isoindoline-1,3-diones | Cyclooxygenase-1 (COX-1) | IC50: ~3000 - 3600 | [7] |
| Cyclooxygenase-2 (COX-2) | IC50: ~3000 - 3600 | [7] | |
| Benzo[e]isoindole-1,3,5-triones | Glycogen Synthase Kinase 3β (GSK-3β) | Inhibition reported, specific values not provided | [8] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the screening and comparison of novel isoindole derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Protocol (ELISA-based): [11][12]
-
Enzyme and Inhibitor Incubation: In a reaction tube, combine the purified COX-1 or COX-2 enzyme, a reaction buffer (e.g., Tris-HCl), heme, and the test compound at various concentrations. Incubate for a specified time (e.g., 10 minutes) at 37°C.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes. Incubate for a short period (e.g., 2 minutes) at 37°C.[13]
-
Reaction Termination: Stop the reaction by adding a solution of stannous chloride.[13]
-
Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase, which are crucial enzymes in cellular signaling pathways.
Protocol (Fluorescence Polarization-based): [14]
-
Reaction Setup: In a microplate well, combine the tyrosine kinase, a reaction buffer, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate for a predetermined time to allow for phosphorylation of the substrate.
-
Reaction Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA and a phosphotyrosine-specific antibody.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization. Inhibition of the kinase results in less phosphorylated substrate, leading to a change in the fluorescence polarization signal.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Visualizations
The following diagrams illustrate a general experimental workflow and a potential signaling pathway that may be modulated by isoindole derivatives.
Caption: A general workflow for the synthesis, biological screening, and analysis of novel isoindole derivatives.
Caption: A potential signaling pathway for indole/isoindole derivatives involving AhR and PXR.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Path to Bioactive Benzo[e]isoindoles - ChemistryViews [chemistryviews.org]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. atcc.org [atcc.org]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Octahydro-Isoindole Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount for designing novel therapeutics and functional materials. The octahydro-isoindole core is a key pharmacophore in numerous biologically active compounds. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, conformational nuances, and intermolecular interactions that dictate the physicochemical and biological properties of these derivatives.
This guide provides a comparative analysis of X-ray crystallographic data for two distinct octahydro-isoindole derivatives, details the experimental protocols for their synthesis and structural determination, and visualizes the key experimental workflows.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for two octahydro-isoindole derivatives, offering a basis for structural comparison.
| Parameter | Derivative 1: 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one | Derivative 2: 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione[1] |
| Chemical Formula | C₁₅H₁₅Br₂NO₂ | C₂₀H₂₃NO₂[1] |
| Molecular Weight | 399.09 g/mol | 309.40 g/mol [1] |
| Crystal System | Monoclinic | Monoclinic[1] |
| Space Group | P2₁/c | P2₁/c[1] |
| Unit Cell Dimensions | a = 10.330(3) Å, b = 15.679(5) Å, c = 9.324(3) Å | a = 11.231(2) Å, b = 14.004(3) Å, c = 11.011(2) Å[1] |
| α = 90°, β = 109.58(3)°, γ = 90° | α = 90°, β = 108.89(3)°, γ = 90°[1] | |
| Unit Cell Volume (V) | 1421.1(8) ų | 1639.1(6) ų[1] |
| Molecules per Unit Cell (Z) | 4 | 4[1] |
| Key Conformational Features | The tetrahydrofuran and pyrrolidine rings adopt envelope conformations. | The fused-ring system is not planar, and the five- and six-membered rings are trans-fused.[1] |
| Dominant Intermolecular Interactions | C—H⋯O hydrogen bonds, H⋯H (44.6%), Br⋯H/H⋯Br (24.1%), O⋯H/H⋯O (13.5%), and C⋯H/H⋯C (11.2%) contacts. | C—H⋯O and C—H⋯π interactions. H⋯H (65.5%), O⋯H/H⋯O (17.5%), and C⋯H/H⋯C (14.3%) contacts.[1] |
Experimental Protocols
General Synthesis of Octahydro-Isoindole Derivatives
The synthesis of substituted octahydro-isoindole derivatives can be achieved through a variety of synthetic routes, often involving the initial formation of an isoindole or isoindoline precursor followed by reduction and functionalization.
1. N-Alkylation and Subsequent Reduction:
A common strategy involves the N-alkylation of a suitable isoindole precursor, such as phthalimide, followed by reduction of the aromatic system.
-
Step 1: N-Alkylation of Phthalimide: Phthalimide is reacted with an appropriate alkyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the nucleophilic substitution.
-
Step 2: Reduction of the N-Alkylphthalimide: The resulting N-alkylphthalimide is then subjected to a reduction process to saturate the benzene ring. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel or a noble metal catalyst (e.g., Rhodium on alumina) under high pressure and temperature. This process converts the phthalimide moiety into the corresponding octahydro-isoindole derivative.
2. Diels-Alder Reaction and Subsequent Transformations:
The isoindole core can also be constructed via a Diels-Alder reaction between a suitable diene and dienophile, followed by further chemical modifications.
-
Step 1: In situ Generation of Isoindole: Isoindoles can be generated in situ from precursors like 1,3-dihydroisothianaphthene-2-oxide and trapped with a dienophile.
-
Step 2: Cycloaddition: The in situ generated isoindole undergoes a [4+2] cycloaddition with a dienophile to form a bicyclic adduct.
-
Step 3: Functional Group Manipulation and Reduction: The resulting adduct can then be subjected to various functional group transformations and reduction steps to yield the desired substituted octahydro-isoindole.
3. Halogenation:
For the synthesis of halogenated derivatives, an N-substituted tetrahydroepoxyisoindolone can be reacted with a brominating agent such as bis[N,N-dimethylacetamide] hydrogen dibromobromate in a solvent like dry chloroform under reflux.
X-ray Crystallography Workflow
The determination of the crystal structure of octahydro-isoindole derivatives by X-ray crystallography follows a standardized workflow.
-
1. Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion techniques can also be employed. The resulting crystals should ideally be 0.1-0.5 mm in each dimension.
-
2. Data Collection: A suitable crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam in a diffractometer. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.
-
4. Data Analysis: The final refined structure is analyzed to determine bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and van der Waals contacts, are identified and characterized. Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular interactions.
Visualizations
Caption: Experimental workflow from synthesis to crystallographic analysis.
Caption: Role of X-ray crystallography in the drug design cycle.
References
A Comparative Guide to the Spectroscopic Differences Between Isoindole and Isoindoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindole and its reduced form, isoindoline, are fundamental heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Isoindole is a bicyclic aromatic compound consisting of a fused benzene and pyrrole ring, making it an isomer of indole.[1][2][3] In contrast, isoindoline is the saturated analogue, where the five-membered pyrrole ring is reduced.[2][3] This fundamental difference—aromaticity versus non-aromaticity—governs their respective chemical properties and gives rise to distinct and predictable spectroscopic signatures. This guide provides an objective comparison of these differences, supported by experimental data and protocols, to aid researchers in the structural elucidation of these important compounds.
Structural and Electronic Differences
The key distinction lies in the electronic structure of the five-membered ring. Isoindole possesses a fully conjugated 10π-electron aromatic system, leading to a planar structure with delocalized electrons. Isoindoline lacks this extended conjugation, with the five-membered ring being aliphatic in nature. This structural variance is the primary determinant of the differing spectroscopic outputs.
References
A Comparative Guide to the Chemical Reactivity of Isoindole and Indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the isoindole and indole scaffolds. Understanding the distinct electronic properties and resulting reaction pathways of these isomeric heterocycles is crucial for their application in medicinal chemistry and materials science. This document outlines their relative stability, and behavior in key chemical transformations, supported by experimental data and detailed protocols for characteristic reactions.
Structural and Electronic Differences
Indole and isoindole are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrrole ring. However, the position of the nitrogen atom and the arrangement of double bonds lead to profound differences in their stability and chemical reactivity.
-
Indole (1H-Indole): The nitrogen atom is at position 1, and the molecule possesses a high degree of aromatic stability, with a fully benzenoid six-membered ring. The lone pair of electrons on the nitrogen atom participates in the 10-π electron aromatic system, rendering the pyrrole ring electron-rich.
-
Isoindole (2H-Isoindole): The nitrogen atom is at position 2. This arrangement results in a less stable o-quinonoid structure for the six-membered ring, significantly reducing its aromatic character compared to indole.[1][2] The parent isoindole is highly reactive and has resisted isolation at room temperature, though substituted derivatives can be more stable.[3] In solution, the 2H-isoindole tautomer is generally predominant.[4]
Computational studies have quantified the stability difference, with the isomerization of indole to 2H-isoindole being energetically unfavorable by approximately +38.6 kJ/mol.[3] This inherent instability is a key determinant of isoindole's unique reactivity.
Comparative Reactivity
The differing electronic structures of indole and isoindole dictate their distinct behavior in chemical reactions. Indole typically undergoes electrophilic substitution, whereas isoindole's reactivity is dominated by cycloaddition reactions.
Electrophilic Aromatic Substitution
Indole: The electron-rich nature of the pyrrole ring in indole makes it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position.[5] This regioselectivity is due to the formation of a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring.[1] If the C3 position is blocked, substitution may occur at the C2 or N1 positions, and under strongly acidic conditions, reaction at the benzene ring (C5) can be observed.[1][6]
Isoindole: Due to its high reactivity and propensity to polymerize in the presence of acids, electrophilic substitution on the isoindole scaffold is less common and controlled conditions are required.[7] When it does occur, the lone pair on the nitrogen directs substitution to the α-carbons (C1 and C3).[7] However, the predominant reaction pathway for isoindoles is not substitution but addition.
Cycloaddition Reactions
Isoindole: The defining characteristic of isoindole's reactivity is its participation as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions).[8] The o-quinonoid structure of the benzene ring allows the isoindole to readily react with a variety of dienophiles. This high reactivity is often exploited to trap unstable, in-situ generated isoindoles.[8]
Indole: In contrast, the indole scaffold does not typically undergo Diels-Alder reactions as a diene because this would require the disruption of the stable benzenoid aromatic system.[9]
Oxidation
Indole: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. Common products include oxindoles, isatins, and indigo.[10][11] For example, oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) can yield 2-oxindoles.[10]
Isoindole: The high electron density and instability of isoindoles make them very sensitive to oxidation.[8] Controlled oxidation can be used to synthesize stable derivatives like phthalimides. The parent isoindole is readily oxidized, often leading to polymeric materials.
Reduction
Indole: The pyrrole ring of indole can be selectively reduced to an indoline using various reducing agents, such as sodium borohydride in acidic media or catalytic hydrogenation.[12][13] Reduction of the benzene ring is also possible under more forcing conditions.[1]
Isoindole: The reduction of isoindoles to the more stable isoindoline derivatives is a common transformation. Isoindolines are often used as stable precursors for the in-situ generation of isoindoles.[14]
Quantitative Data Summary
Direct quantitative comparison of reaction rates and yields is challenging due to the instability of the parent isoindole. The following tables summarize the characteristic reactions and typical outcomes for each scaffold.
| Reaction Type | Indole | Isoindole |
| Stability | High | Low (Highly Reactive) |
| Aromaticity | High (Benzenoid) | Low (o-quinonoid) |
| Electrophilic Substitution | Favored at C3 | Less common, prone to polymerization |
| Cycloaddition (Diels-Alder) | Does not react as a diene | Readily reacts as a diene |
| Oxidation | Forms oxindoles, isatins, etc. | Easily oxidized, can form phthalimides |
| Reduction | Forms indolines | Forms isoindolines |
Table 1: General Reactivity Comparison
| Reaction | Reagents | Typical Product(s) | Typical Yield | Reference |
| Nitration of Indole | Benzoyl nitrate | 3-Nitroindole | Good to Excellent | [1] |
| Diels-Alder of Isoindole | In situ generated isoindole + N-phenylmaleimide | Diels-Alder adduct | Good to Excellent | [8] |
| Oxidation of Indole | m-CPBA | 2-Oxindole | Moderate to Good | [10] |
| Reduction of Indole | NaBH4 / Acetic Acid | N-Ethylindoline | ~86% | [12] |
Table 2: Representative Reaction Yields
Experimental Protocols
Electrophilic Nitration of Indole
Principle: This protocol describes the nitration of indole at the C3 position using a non-acidic nitrating agent, benzoyl nitrate, to avoid acid-catalyzed polymerization.[1][6]
Materials:
-
Indole
-
Benzoyl nitrate
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve indole (1.0 eq) in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzoyl nitrate (1.1 eq) in acetonitrile dropwise to the cooled indole solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-nitroindole.
Diels-Alder Trapping of in situ Generated Isoindole
Principle: Due to its instability, isoindole is often generated in situ and immediately trapped with a dienophile. This protocol describes the generation of an N-substituted isoindole from its isoindoline precursor and its subsequent trapping with N-phenylmaleimide.[8]
Materials:
-
N-substituted isoindoline
-
N-phenylmaleimide
-
Oxidizing agent (e.g., manganese dioxide or DDQ)
-
Dry solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of the N-substituted isoindoline (1.0 eq) and N-phenylmaleimide (1.2 eq) in dry toluene in a round-bottom flask under an inert atmosphere, add the oxidizing agent (e.g., activated MnO2, 5.0 eq).
-
Heat the reaction mixture to reflux (or stir at room temperature if using a stronger oxidant like DDQ).
-
Monitor the formation of the isoindole and its subsequent trapping by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the oxidant, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude adduct by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Oxidation of Indole with m-CPBA
Principle: This protocol outlines the oxidation of an N-substituted indole to the corresponding 2-oxindole using meta-chloroperoxybenzoic acid (m-CPBA).[15]
Materials:
-
N-substituted indole
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-substituted indole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add sodium bicarbonate (2.0 eq).
-
Add m-CPBA (2.0 eq) portion-wise to the stirred suspension at room temperature.
-
Stir the reaction for 3-18 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution followed by saturated sodium bisulfite solution to destroy excess peroxide.
-
Stir vigorously for 10 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reduction of Indole with Sodium Borohydride
Principle: This method describes the reduction of the indole nucleus to an indoline, which is accompanied by N-alkylation when carried out in a carboxylic acid solvent.[12]
Materials:
-
Indole
-
Glacial acetic acid
-
Sodium borohydride (NaBH4) pellets
-
Water
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Carefully add sodium borohydride pellets (3.0-4.0 eq) portion-wise to the solution at room temperature. (Caution: Hydrogen gas is evolved).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice and basify with sodium hydroxide solution until pH > 8.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-ethylindoline.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Conclusion
The indole and isoindole scaffolds, while isomeric, exhibit fundamentally different chemical reactivity. Indole's stability and aromaticity favor electrophilic substitution at the C3 position, making it a cornerstone in the synthesis of numerous pharmaceuticals. In contrast, isoindole's inherent instability and o-quinonoid character predispose it to act as a reactive diene in Diels-Alder cycloadditions, a property that is frequently utilized to construct complex polycyclic systems. A thorough understanding of these divergent reactivities is essential for researchers to effectively harness the synthetic potential of both the indole and isoindole cores in the design and development of novel chemical entities.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. Isoindole - Wikipedia [en.wikipedia.org]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. scribd.com [scribd.com]
- 7. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. soc.chim.it [soc.chim.it]
- 15. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioactivity of Novel Isoindole Derivatives: A Comparative In Vitro Assay Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of in vitro assays used to validate the bioactivity of new isoindole derivatives, focusing on anticancer, enzyme inhibitory, and antimicrobial activities. Experimental data from various studies are presented to offer a clear comparison of the performance of different derivatives.
Data Presentation: Comparative Bioactivity of Isoindole Derivatives
The following tables summarize the in vitro bioactivity of various isoindole derivatives against different biological targets. This allows for a direct comparison of their potency.
Anticancer Activity
The cytotoxic effects of isoindole-1,3-dione derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic potential of these compounds. A lower IC50 value indicates higher potency.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione (Cmpd 3) | A549 (Lung Carcinoma) | MTT | 114.25 | [1][2] |
| N-benzylisoindole-1,3-dione (Cmpd 4) | A549 (Lung Carcinoma) | MTT | 116.26 | [1][2] |
| Compound 7 (azide & silyl ether deriv.) | A549 (Lung Carcinoma) | BrdU | 19.41 | [3] |
| Compound 8a | A549 (Lung Carcinoma) | MTT | < 50 µg/mL | |
| Compound 8a | MCF-7 (Breast Adenocarcinoma) | MTT | < 50 µg/mL | |
| Compound 8b | A549 (Lung Carcinoma) | MTT | > 50 µg/mL | |
| Compound 8b | MCF-7 (Breast Adenocarcinoma) | MTT | > 50 µg/mL | |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | Cytotoxicity | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | 3.81 µg/mL | [4] |
| Difluoro substituted indolizine deriv. (6o) | HePG2 (Liver Carcinoma) | Proliferation | 6.02 | [5] |
| Difluoro substituted indolizine deriv. (6o) | HCT-116 (Colon Carcinoma) | Proliferation | 5.84 | [5] |
| Difluoro substituted indolizine deriv. (6o) | MCF-7 (Breast Adenocarcinoma) | Proliferation | 8.89 | [5] |
Enzyme Inhibitory Activity
Isoindole derivatives have been investigated as inhibitors of various enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are used to quantify their inhibitory potency.
| Compound/Derivative | Target Enzyme | Assay Type | IC50/Ki | Reference |
| Tetrahydro-2H-isoindole derivatives | COX-1 | Enzyme Inhibition | 100->1000 nM | [6] |
| Tetrahydro-2H-isoindole derivatives | COX-2 | Enzyme Inhibition | 0.6-100 nM | [6] |
| Difluoro indolizine derivative (6o) | EGFR | Enzyme Inhibition | IC50 = 62 nM | [5] |
| Difluoro indolizine derivative (6o) | CDK-2 | Enzyme Inhibition | IC50 = 118 nM | [5] |
| Isoindolinone derivative (2c) | Carbonic Anhydrase I | Enzyme Inhibition | Ki = 11.48 ± 4.18 nM | |
| Isoindolinone derivative (2f) | Carbonic Anhydrase I | Enzyme Inhibition | Ki = 16.09 ± 4.14 nM | |
| Isoindolinone derivative (2c) | Carbonic Anhydrase II | Enzyme Inhibition | Ki = 9.32 ± 2.35 nM | |
| Isoindolinone derivative (2f) | Carbonic Anhydrase II | Enzyme Inhibition | Ki = 14.87 ± 3.25 nM | |
| Phthalimide derivatives (I-VI) | Acetylcholinesterase (AChE) | Enzyme Inhibition | ΔGbind = -8.2 to -10.2 kcal/mol | [7] |
Antimicrobial Activity
The antimicrobial potential of isoindole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid | S. aureus | <0.025 | |
| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid | E. coli | 0.2 | |
| 7-(2-isoindolinyl)-...-quinoline-3-carboxylic acid | P. aeruginosa | 0.39 | |
| 4-pyrrolidin-3-ylthiomethyl derivative of GV104326 | S. aureus 535 (MRSA) | ~1.5 | |
| 4-pyrrolidin-3-ylthiomethyl derivative of GV104326 | S. aureus 507 | 0.78 | |
| Isoindolinones | B. subtilis | 0.328-3.6 | |
| Isoindolinones | S. aureus | 0.328-3.6 | |
| Isoindolinones | E. coli | 0.328-3.6 | |
| 5H-imidazo[2,1-a]isoindolium bromides | Gram-positive & Gram-negative bacteria | Not specified | [8] |
Mandatory Visualization
Signaling Pathway: PI3K/Akt/mTOR
Many isoindole derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for therapeutic intervention.[4][9][10]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoindole derivatives.
Experimental Workflow
The validation of new isoindole derivatives typically follows a structured workflow, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A general experimental workflow for the in vitro validation of new isoindole derivatives.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are fundamental for assessing the bioactivity of novel isoindole derivatives.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
This protocol describes a colorimetric method for determining the inhibitory activity of compounds against acetylcholinesterase, based on Ellman's method.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to AChE activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water.
-
Test Compounds: Prepare serial dilutions of the isoindole derivatives in the assay buffer.
-
-
Assay Procedure (in a 96-well plate):
-
Add 25 µL of each test compound dilution to the respective wells.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode for 10-15 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically at 540 nm.
Protocol:
-
Cell Culture and Stimulation:
-
Seed macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the isoindole derivatives for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction (in a 96-well plate):
-
Add 50 µL of the cell culture supernatant to each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water (Griess Reagent II) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
References
- 1. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protocol Griess Test [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparative analysis of synthetic routes to the octahydro-isoindole core
##Forging the Octahydro-isoindole Core: A Comparative Guide to Synthetic Strategies
The octahydro-isoindole nucleus is a key saturated heterocyclic scaffold prevalent in a wide array of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that is highly sought after in drug discovery for modulating biological activity. The stereoselective synthesis of this core structure is therefore of significant interest to the chemical research community. This guide provides a comparative analysis of three prominent synthetic routes to the octahydro-isoindole core: the Intramolecular Diels-Alder Reaction, Catalytic Hydrogenation, and Ring-Closing Metathesis.
Comparative Analysis of Synthetic Routes
Each synthetic strategy offers distinct advantages and disadvantages in terms of stereocontrol, functional group tolerance, and overall efficiency. The choice of route often depends on the desired substitution pattern, scalability, and the availability of starting materials.
| Synthetic Route | Key Transformation | Typical Precursor | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
| Intramolecular Diels-Alder | [4+2] Cycloaddition | N-alkenyl-1,3-dienyl amine | High stereocontrol, predictable cis-fusion.[1] | Often requires subsequent reduction of an oxidized intermediate (e.g., isoindolone). | Moderate to High[1] | Excellent (cis-fused)[1] |
| Catalytic Hydrogenation | Reduction of aromatic/heteroaromatic ring | Isoindoline or substituted isoindole | "Green" methodology, high atom economy.[2] | May require harsh conditions (high pressure/temperature), potential for catalyst poisoning.[2] | High to Quantitative[3] | Substrate-dependent, can be highly stereoselective. |
| Ring-Closing Metathesis | Olefin metathesis | Di-alkenyl amine | High functional group tolerance, access to various ring sizes.[4] | Requires expensive ruthenium catalysts, potential for catalyst deactivation.[4] | Good to High[4] | Not directly controlled in the cyclization step. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual flow of each synthetic strategy, highlighting the key bond formations and transformations.
Caption: Comparative workflow of the three main synthetic routes.
Experimental Protocols
Intramolecular Diels-Alder Reaction leading to a cis-fused Hexahydro-isoindolone
This protocol describes the synthesis of a cis-fused hexahydro-isoindolone, a direct precursor to the octahydro-isoindole core, through a Diels-Alder reaction between a 2,4-dienylamine and maleic anhydride.[1]
Procedure:
-
A solution of the 2,4-dienylamine (1.0 eq) in toluene is prepared.
-
Maleic anhydride (1.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the cis-fused hexahydro-isoindolone.[1]
Subsequent reduction of the lactam and any remaining unsaturation would yield the target octahydro-isoindole.
Catalytic Hydrogenation of an Isoindoline Precursor
This protocol is adapted from the well-established procedure for the hydrogenation of indoline systems and is applicable to isoindoline precursors.[3]
Procedure:
-
In a suitable pressure vessel, the isoindoline substrate (e.g., 1.0 g) is dissolved in glacial acetic acid (e.g., 20 mL).
-
Platinum(IV) oxide (PtO₂, Adam's catalyst), typically 10% by weight of the substrate, is carefully added to the solution.
-
The vessel is sealed and connected to a hydrogenation apparatus.
-
The atmosphere is replaced with hydrogen gas by purging.
-
The reaction is stirred under a hydrogen atmosphere (typically 50-70 bar) at a suitable temperature (e.g., 60 °C) for 24-48 hours.[5]
-
After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is basified and extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the octahydro-isoindole.
Ring-Closing Metathesis for the Synthesis of an Unsaturated Precursor
This protocol outlines the general procedure for the synthesis of an unsaturated bicyclic amine via Ring-Closing Metathesis (RCM), which can then be hydrogenated to the octahydro-isoindole core.[4]
Procedure:
-
The di-alkenyl amine substrate is dissolved in a degassed solvent such as dichloromethane (DCM) or toluene to a concentration of approximately 0.1 M.
-
A solution of a second-generation Grubbs' catalyst (e.g., 2-5 mol%) in the same solvent is added to the substrate solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) under an inert atmosphere for 2-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to isolate the unsaturated bicyclic amine.[4]
The resulting unsaturated product can then be subjected to standard catalytic hydrogenation conditions to afford the final octahydro-isoindole.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Boc-5-oxo-octahydro-isoindole: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Boc-5-oxo-octahydro-isoindole (CAS No. 203661-68-1), a compound commonly used in drug development and chemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is classified as a combustible solid and is harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its specific hazards before initiating any disposal procedures.
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 11: Combustible Solids |
Source: Sigma-Aldrich[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following minimum PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the compound for collection.
Step 1: Segregation Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, properly labeled waste container. Avoid mixing with incompatible materials, particularly strong acids, which can cause the Boc protecting group to cleave.
Step 2: Containerization
-
Place the solid waste in a clearly labeled, sealable, and chemically compatible container.
-
The container should be labeled "Hazardous Waste" and clearly identify the contents: "this compound".
-
Ensure the container is in good condition and free from leaks or external contamination.
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition, heat, or direct sunlight.
-
Follow all local and institutional regulations regarding the storage of combustible solids.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with all available safety information, including the information outlined in this guide.
-
The most common and recommended method of final disposal for combustible solids like this compound is incineration in a permitted hazardous waste incinerator.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.
-
Avoid exposing the compound to strong acids or high heat during the collection and storage phase, as this can lead to the thermal decomposition of the Boc-protecting group.[2]
-
In case of a spill, contain the solid material, avoiding dust generation, and collect it into a labeled container for hazardous waste disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Boc-5-oxo-octahydro-isoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Boc-5-oxo-octahydro-isoindole (CAS: 203661-68-1), a key building block in medicinal chemistry and organic synthesis. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements: H302 (Harmful if swallowed)[1]
GHS Pictogram:
⚠️
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. Consider a chemical-resistant apron for large quantities. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or when generating dust. | Minimizes inhalation of dust particles. |
Operational Workflow: From Receipt to Disposal
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Standard operational workflow for this compound.
Experimental Protocols: Handling and Preparation of Solutions
Objective: To safely handle solid this compound and prepare a stock solution.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, DMF, DCM)
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and materials.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of solid this compound using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed solid into the volumetric flask.
-
Add a portion of the chosen solvent to the flask, ensuring not to fill to the mark.
-
Cap the flask and gently swirl to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution.
-
Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
-
Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately based on the solvent's properties and the compound's stability.
Disposal Plan
Waste Characterization: this compound is a non-halogenated organic solid. It is classified as a combustible solid.
Disposal Procedure:
-
Solid Waste:
-
Collect unused solid this compound in a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic waste.
-
Do not mix with incompatible waste streams.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Subsequently, wash the glassware with soap and water.
-
-
Final Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
